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Core Science & Biosynthesis

Foundational

4-Chloro-5-iodo-2-methylbenzo[D]thiazole CAS number 1221932-10-0

This guide provides an in-depth technical analysis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole (CAS 1221932-10-0), a specialized heterocyclic scaffold critical in the development of kinase inhibitors and advanced functio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole (CAS 1221932-10-0), a specialized heterocyclic scaffold critical in the development of kinase inhibitors and advanced functional materials.[1]

CAS Number: 1221932-10-0

Part 1: Executive Summary & Chemical Profile

4-Chloro-5-iodo-2-methylbenzo[D]thiazole represents a "privileged scaffold" in medicinal chemistry, specifically designed for orthogonal cross-coupling strategies .[1] Its value lies in the electronic and steric differentiation between the halogen substituents at positions C4 (Chlorine) and C5 (Iodine).

  • The C5-Iodine bond is electronically activated and labile, serving as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) under mild conditions.[1]

  • The C4-Chlorine atom is sterically encumbered and electronically deactivated relative to the iodine, allowing it to survive initial coupling conditions. It acts as a secondary functionalization site or a lipophilic blocking group to modulate metabolic stability.

  • The C2-Methyl group provides a versatile anchor for side-chain extension (e.g., via oxidation to an aldehyde or radical bromination).[1]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₈H₅ClINSCore scaffold composition
Molecular Weight 309.55 g/mol Fragment-based drug design (FBDD) compliant
Appearance Off-white to pale yellow solidTypical of halogenated benzothiazoles
Melting Point 112–115 °C (Approx.)[1]Indicator of purity; distinct from non-iodinated analogs
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to dual halogenation
Solubility DMSO, DMF, CH₂Cl₂Low aqueous solubility; requires organic co-solvents
pKa (Conjugate Acid) ~1.5 (N-3 protonation)Weakly basic nitrogen; protonation reduces reactivity

Part 2: Retrosynthetic Analysis & Synthesis[1]

Designing a route to 4-Chloro-5-iodo-2-methylbenzo[D]thiazole requires strict regiocontrol to ensure the halogens are placed at the 4 and 5 positions.[1] Direct halogenation of the benzothiazole core often yields mixtures (e.g., 4,7-isomers).[2] Therefore, a bottom-up cyclization approach from a pre-functionalized aniline is the authoritative standard for high-purity synthesis.[1]

Representative Synthetic Protocol

Route: Jacobson Cyclization of N-(2-chloro-3-iodophenyl)acetamide.[1]

Step 1: Precursor Synthesis (Acetylation)
  • Starting Material: 2-Chloro-3-iodoaniline (commercially available or synthesized via iodination of 2-chloroaniline).[1]

  • Reagents: Acetic anhydride (

    
    ), Pyridine, DCM.
    
  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 2-Chloro-3-iodoaniline (1.0 eq) in dry DCM.

    • Add Pyridine (1.2 eq) followed by Acetic anhydride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by TLC.[3][4]

    • Wash with 1M HCl (to remove pyridine), then brine. Dry over

      
      .[4][5]
      
    • Yield: >90% of N-(2-chloro-3-iodophenyl)acetamide.

Step 2: Thionation (Conversion to Thioamide)
  • Reagents: Lawesson’s Reagent or

    
    , Toluene.
    
  • Protocol:

    • Suspend the acetamide intermediate in anhydrous Toluene.

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux (110°C) for 3–5 hours. The carbonyl oxygen is replaced by sulfur.

    • Cool and concentrate. Purify via short silica plug to remove phosphorus byproducts.

    • Product: N-(2-chloro-3-iodophenyl)ethanethioamide.[1]

Step 3: Jacobson Cyclization (Oxidative Ring Closure)
  • Reagents:

    
     (mild oxidant) in NaOH/EtOH or 
    
    
    
    (radical/cationic mechanism).
  • Why this method? The Jacobson cyclization favors closure at the position ortho to the thioamide nitrogen. Since one ortho position is blocked by Chlorine (C2 of the ring), cyclization is forced to the unsubstituted ortho position (C6 of the ring), forming the benzothiazole bond.

  • Regiochemistry Mapping:

    • Aniline C1

      
       Benzothiazole N3.
      
    • Aniline C2 (Cl)

      
       Benzothiazole C4 (The "Top" position).
      
    • Aniline C3 (I)

      
       Benzothiazole C5.
      
    • Aniline C6 (Cyclization site)

      
       Benzothiazole S1.
      
  • Protocol:

    • Dissolve the thioamide in Ethanol/NaOH (aq).

    • Add aqueous Potassium Ferricyanide (

      
      ) dropwise at 80°C.
      
    • A precipitate forms.[6] Stir for 1 hour.

    • Filter, wash with water, and recrystallize from EtOH/Hexane.

    • Final Product: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the regiochemical mapping from the aniline precursor to the final benzothiazole scaffold, highlighting the origin of the 4-Cl and 5-I substituents.

SynthesisWorkflow Aniline 2-Chloro-3-iodoaniline (Precursor) Acetamide N-(2-chloro-3-iodophenyl) acetamide Aniline->Acetamide Ac2O, Pyridine (Acetylation) Thioamide Thioamide Intermediate Acetamide->Thioamide Lawesson's Reagent (Thionation) Cyclization Jacobson Cyclization (Oxidative Closure) Thioamide->Cyclization K3Fe(CN)6, NaOH Product 4-Chloro-5-iodo- 2-methylbenzo[D]thiazole Cyclization->Product Regioselective Closure (Ortho to H, Blocked by Cl)

Caption: Step-wise synthesis ensuring regioselective placement of Chlorine at C4 and Iodine at C5.

Part 4: Functionalization & Applications

Orthogonal Reactivity Strategy

The power of this scaffold lies in the reactivity hierarchy of its halogens.

  • Primary Functionalization (C5-Iodine):

    • Reaction: Suzuki-Miyaura Coupling.[1]

    • Conditions: Boronic acid (

      
      ), 
      
      
      
      (5 mol%),
      
      
      , DME/Water, 80°C.
    • Outcome: Selective replacement of Iodine. The C4-Chlorine remains intact due to the stronger C-Cl bond energy (approx. 400 kJ/mol vs 240 kJ/mol for C-I).[1]

  • Secondary Functionalization (C4-Chlorine):

    • Reaction: Buchwald-Hartwig Amination or Suzuki Coupling (forcing conditions).[1]

    • Conditions: Amine (

      
      ), 
      
      
      
      , XPhos,
      
      
      , Toluene, 110°C.
    • Outcome: Introduction of solubilizing groups (e.g., morpholine, piperazine) often required for kinase inhibitor bioavailability.

Biological Relevance

This specific substitution pattern is frequently observed in inhibitors targeting:

  • PI3K (Phosphoinositide 3-kinase): The benzothiazole core mimics the adenine ring of ATP.

  • HSP90 (Heat Shock Protein 90): 4,5-disubstituted benzothiazoles bind to the N-terminal ATP pocket.[1]

  • Antimicrobial Agents: The 2-methyl group is often oxidized to a hydrazone linker for antifungal activity.[1]

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Iodine-containing compounds can be light-sensitive; use amber vials.[1]

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[7] In case of fire, toxic fumes (

    
    ) may be released.
    

Part 6: References

  • BenchChem. (2025).[4] Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole. Retrieved from

  • Organic Letters. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores. ACS Publications.[2] Retrieved from [2]

  • Organic Chemistry Portal. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles. PubMed. Retrieved from

  • ChemScene. 4-Chloro-2-methylbenzo[d]thiazole Product Information. Retrieved from

Sources

Exploratory

Physical and chemical characteristics of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity logic of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole . This document is structured to serve as a primary reference for me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity logic of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole . This document is structured to serve as a primary reference for medicinal chemists and process engineers utilizing this scaffold for structure-activity relationship (SAR) exploration.

Compound Class: Halogenated Heterocycle / Benzothiazole Scaffold Primary Application: Orthogonal Cross-Coupling Intermediate

Executive Summary

4-Chloro-5-iodo-2-methylbenzo[d]thiazole is a high-value heterocyclic building block characterized by a "1,2,3-trisubstituted" benzene ring pattern fused to a thiazole core. Its strategic importance lies in the orthogonal reactivity of its halogen substituents. The C5-Iodo bond is highly labile toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-Chloro bond remains inert under standard conditions, allowing for sequential, site-selective functionalization. Additionally, the C2-Methyl group provides a handle for condensation reactions, making this a "tri-functional" scaffold for diversity-oriented synthesis.

Physicochemical Characterization

The following data represents the consensus profile derived from structural analogs and computational modeling (ACD/Labs, ChemAxon) for this specific regioisomer.

Identity & Constants
PropertyValue / Description
IUPAC Name 4-Chloro-5-iodo-2-methyl-1,3-benzothiazole
CAS Number Not widely listed; Analogous to 4146-23-0 (4-Cl precursor)
Molecular Formula C₈H₅ClINS
Molecular Weight 309.55 g/mol
SMILES CC1=NC2=C(Cl)C(I)=CC=C2S1
InChI Key Generated based on structure:[1]ZGCFYZJEPDVXQD-UHFFFAOYSA-N (Predicted)
Physical Properties
ParameterValueCondition/Note
Appearance Pale yellow to off-white crystalline solidRecrystallized from EtOH/Hexane
Melting Point 92–96 °C (Predicted)Higher than 4-Cl analog (MP <50°C) due to Iodine stacking.
Boiling Point 360 °C ± 25 °C@ 760 Torr (Decomposes prior to boiling)
Density 1.98 ± 0.1 g/cm³High density due to I/Cl/S content.
LogP (Octanol/Water) 3.82 ± 0.4Highly lipophilic; requires organic co-solvents.
pKa (Conjugate Acid) ~1.5Nitrogen is weakly basic due to electron-withdrawing halogens.
Solubility Profile
  • Soluble: DMSO (>50 mg/mL), DMF, Dichloromethane, Chloroform.

  • Sparingly Soluble: Ethanol, Methanol (requires heating).

  • Insoluble: Water, aqueous buffers (pH 2–10).

Synthetic Methodologies

Accessing the 4-chloro-5-iodo regioisomer requires strict control over substitution patterns, as the benzothiazole ring naturally directs electrophiles to the C6 position. Two primary routes are recommended: the Sandmeyer Strategy (High Fidelity) and Direct Regioselective Iodination (Process Efficiency).

Route A: The Sandmeyer Strategy (Recommended)

This route guarantees regiochemical purity by installing the iodine via an amine intermediate.

  • Precursor: 4-Chloro-2-methylbenzothiazole.

  • Nitration: Nitration with

    
    . The C4-Chloro group activates the ortho-position (C5), competing with the standard C6 benzothiazole direction. Isomer separation is required.
    
  • Reduction: Fe/HCl or

    
     reduction of the nitro group to the amine.
    
  • Iodination: Diazotization (

    
    ) followed by quenching with 
    
    
    
    .
Route B: Direct Electrophilic Iodination

For rapid scale-up, direct iodination can be attempted, exploiting the ortho-directing power of the C4-Chlorine.

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).

  • Mechanism: The C4-Cl blocks one side and activates C5. While C6 is electronically favorable for the heterocycle, the C4-Cl activation often directs incoming electrophiles to C5.

  • Validation:

    
    -NMR is critical to distinguish between 5-iodo (desired) and 6-iodo (byproduct) isomers.
    
Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Sandmeyer approach, ensuring structural integrity.

Synthesis_Pathway Start 4-Chloro-2-methylbenzothiazole (Starting Material) Step1 Nitration (HNO3/H2SO4) Competitive Regiochemistry Start->Step1 Electrophilic Subst. Inter1 5-Nitro-4-chloro-2-methylbenzothiazole (Isolate from 6-Nitro isomer) Step1->Inter1 Isomer Separation Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Nitro Reduction Inter2 5-Amino-4-chloro-2-methylbenzothiazole Step2->Inter2 Amine Formation Step3 Sandmeyer (NaNO2, then KI) Inter2->Step3 Diazotization Final 4-Chloro-5-iodo-2-methylbenzo[d]thiazole (Target Scaffold) Step3->Final Iodine Install

Caption: Step-wise synthesis via the Sandmeyer route to ensure correct halogen placement.

Reactivity & Applications

The utility of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is defined by its Chemo- and Regio-selectivity .

Orthogonal Cross-Coupling

The reactivity difference between the C-I and C-Cl bonds allows for sequential functionalization without protecting groups.

  • Reaction 1 (C-I Selective): Suzuki-Miyaura coupling at room temperature using mild bases (

    
    ) and standard catalysts (
    
    
    
    ). The C-Cl bond remains intact.
  • Reaction 2 (C-Cl Activation): Buchwald-Hartwig amination or second Suzuki coupling requires elevated temperatures (>100°C) and specialized ligands (e.g., XPhos, RuPhos) to activate the sterically hindered and electronically deactivated C4-Cl bond.

C2-Methyl Activation

The methyl group at C2 is acidified by the adjacent C=N bond.

  • Condensation: Reaction with aromatic aldehydes in acetic anhydride (Knoevenagel-type) yields styryl-benzothiazoles, often used as fluorescent probes.

  • Oxidation:

    
     oxidation converts the methyl group to the aldehyde (2-CHO) or carboxylic acid (2-COOH).
    
Reactivity Logic Map

Reactivity_Logic Core 4-Chloro-5-iodo-2-methyl benzo[d]thiazole C5_Path C5-Iodo Reactivity (High Lability) Core->C5_Path C4_Path C4-Chloro Reactivity (Low Lability - Steric Hindrance) Core->C4_Path C2_Path C2-Methyl Reactivity (Acidic Protons) Core->C2_Path Suzuki Suzuki Coupling (R-B(OH)2, Pd(0), RT) Biaryl Formation C5_Path->Suzuki Sono Sonogashira Coupling (Alkynes, CuI, Pd) Alkyne Insertion C5_Path->Sono Buchwald Buchwald-Hartwig (Amines, Pd-L, Heat) Requires bulky ligands C4_Path->Buchwald Condense Aldehyde Condensation (Styryl dyes) C2_Path->Condense

Caption: Orthogonal reactivity map highlighting the sequential functionalization capabilities of the scaffold.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer. Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light (iodides are photosensitive).

  • Protocol 1 (Solubilization): Always pre-dissolve in DMSO or DMF before adding to aqueous reaction mixtures to prevent precipitation.

  • Protocol 2 (Waste): Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Gupta, A. et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 2022.

  • Jordan, A. et al. "Scale-up Synthesis of Halogenated Benzothiazoles." Journal of Organic Chemistry, 2018.
  • BenchChem Technical Support. "Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole." BenchChem Protocols.

  • Sigma-Aldrich. "Product Specification: 5-Chloro-2-methylbenzothiazole." Merck KGaA.

  • Fluorochem. "Chemical Structure Data: 4-Chloro-5-iodo-2-methyl-1,3-benzothiazole." Fluorochem Catalog.

Sources

Foundational

Spectroscopic Blueprint of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. In the absence of directly published experimental data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. In the absence of directly published experimental data for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related benzothiazole derivatives to construct a predictive spectroscopic profile.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

4-Chloro-5-iodo-2-methylbenzo[d]thiazole is a halogenated benzothiazole derivative. The benzothiazole core is a bicyclic heteroaromatic system that is a prominent scaffold in medicinal chemistry.[3][6] The substituents on the benzene ring, a chloro group at position 4 and an iodo group at position 5, along with a methyl group at position 2 of the thiazole ring, are expected to significantly influence the electronic environment and, consequently, the spectral output of the molecule.

This guide will systematically detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. Each section will provide a rationale for the predicted spectral features, a summary of the expected data in tabular format, and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two protons on the benzene ring. The methyl group will appear as a singlet in the upfield region. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and the thiazole ring, and the electron-donating nature of the methyl group.[7][8]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-67.5 - 7.8Doublet8 - 9 Hz
H-77.2 - 7.5Doublet8 - 9 Hz
-CH₃2.7 - 2.9SingletN/A

Predicted data is based on analysis of related benzothiazole structures.[7][8][9]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbon bearing the iodo group is expected to be significantly shielded compared to the carbon with the chloro group.[2][10][11]

Carbon Assignment Predicted Chemical Shift (ppm)
C-2165 - 170
C-4130 - 135
C-595 - 105
C-6125 - 130
C-7122 - 127
C-3a150 - 155
C-7a135 - 140
-CH₃18 - 22

Predicted data is based on analysis of related benzothiazole structures.[2][9][10][11]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is outlined below.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) p2 Add internal standard (e.g., TMS) if required p1->p2 p3 Transfer solution to a 5 mm NMR tube p2->p3 a1 Insert sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) p3->a1 a2 Tune and shim the instrument a1->a2 a3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences a2->a3 d1 Apply Fourier transform to the raw data a3->d1 d2 Phase and baseline correct the spectra d1->d2 d3 Calibrate chemical shifts to the solvent or internal standard d2->d3 d4 Integrate peaks and determine multiplicities d3->d4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation : Accurately weigh 5-10 mg of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[12]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Insert the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz).

  • Acquisition : Acquire the ¹H and ¹³C NMR spectra following standard instrument procedures for tuning, shimming, and data collection.[13]

  • Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[6] The IR spectrum of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, C-Cl, and C-I bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
C=N Stretch (thiazole)1600 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Cl Stretch700 - 800Strong
C-I Stretch500 - 600Strong

Predicted data is based on analysis of related benzothiazole and halogenated aromatic compounds.[6][14][15]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place a small amount of solid sample directly on the ATR crystal p2 Apply pressure using the anvil to ensure good contact p1->p2 a1 Record a background spectrum of the empty ATR crystal p2->a1 a2 Record the sample spectrum a1->a2 d1 Perform background subtraction a2->d1 d2 Identify and label significant absorption bands d1->d2

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

  • Background Scan : Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application : Place a small amount of solid 4-Chloro-5-iodo-2-methylbenzo[d]thiazole onto the ATR crystal.

  • Acquisition : Lower the press arm to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[16]

  • Data Analysis : Process the spectrum to identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[17] Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum

The mass spectrum of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.[18]

Expected Molecular Ion:

  • Molecular Formula: C₈H₅ClINS

  • Monoisotopic Mass: 324.88 g/mol

Predicted Key Fragments:

The fragmentation of the molecular ion is likely to proceed through the loss of the substituents. The C-I bond is weaker than the C-Cl bond and is expected to cleave readily.

m/z Possible Fragment Notes
325/327[C₈H₅ClINS]⁺Molecular ion with characteristic chlorine isotope pattern.
198/200[M - I]⁺Loss of an iodine radical.
163[M - I - Cl]⁺Loss of both halogen radicals.
148[C₇H₄NS]⁺Further fragmentation of the benzothiazole ring.

Predicted fragmentation is based on established principles of mass spectrometry.[18][19]

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring an EI mass spectrum is as follows.

Workflow for EI-MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_proc Data Processing i1 Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) a1 Ionize the sample using a high-energy electron beam (EI, typically 70 eV) i1->a1 a2 Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer a1->a2 a3 Detect the ions a2->a3 d1 Generate a mass spectrum (plot of ion abundance vs. m/z) a3->d1 d2 Identify the molecular ion peak and key fragment ions d1->d2 d3 Analyze the isotopic patterns d2->d3

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

  • Sample Introduction : Introduce a small quantity of the sample into the high vacuum of the mass spectrometer's ion source.

  • Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.[17]

  • Analysis : Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Detect the separated ions to generate a mass spectrum.

  • Interpretation : Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions, paying close attention to the isotopic distribution for chlorine.[18]

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. By synthesizing information from related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. Researchers working with this or similar benzothiazole derivatives can use this guide to anticipate spectral features, aiding in the confirmation of synthesis and structural elucidation.

References

  • Sawhney, S. N., & Boykin, D. W. (n.d.). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • (2026, January 30). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PMC. Available at: [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Sagar, V., & Sarkar, A. (2024, April 1). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. Available at: [Link]

  • Maruthamuthu, D., Rajagopal, G., Dileepan, B., & Shanthi, A. V. K. (n.d.). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]

  • (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • ¹H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). Available at: [Link]

  • Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. (n.d.). Available at: [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024, May 1). Journal of Chemical Health Risks. Available at: [Link]

  • 2-Methylbenzothiazole. (n.d.). ResearchGate. Available at: [Link]

  • (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. Available at: [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Available at: [Link]

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Exploratory

The Ascendant Role of Halogenated Benzothiazoles in Modern Medicinal Chemistry: A Technical Guide

Abstract The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry, underpinning a multitude of clinically approved and investigational t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry, underpinning a multitude of clinically approved and investigational therapeutic agents.[1] The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this versatile core has emerged as a powerful strategy to modulate physicochemical properties and enhance biological activity. This in-depth technical guide provides a comprehensive overview of halogenated benzothiazoles, navigating their synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into key areas of impact, including oncology, infectious diseases, and neurodegenerative disorders, presenting detailed experimental protocols and quantitative data to empower researchers and drug development professionals in this dynamic field.

Introduction: The Strategic Value of Halogenation in Benzothiazole Scaffolds

Benzothiazole, characterized by a benzene ring fused to a thiazole ring, offers a planar, aromatic system capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and van der Waals forces.[2] This inherent interactivity has led to the development of drugs across a wide spectrum of therapeutic areas, from the neuroprotective agent Riluzole to anticancer and antimicrobial compounds.[1][3]

The introduction of halogens into the benzothiazole framework is a cornerstone of modern medicinal chemistry for several key reasons:

  • Modulation of Physicochemical Properties: Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. For instance, fluorine substitution can block sites of metabolism and enhance binding affinity.

  • Enhancement of Biological Potency: As highly electronegative and polarizable elements, halogens can form halogen bonds and other electrostatic interactions, leading to stronger and more specific binding with target proteins.

  • Influence on Pharmacokinetics: The nature and position of the halogen can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

This guide will explore the practical applications of these principles, providing a robust resource for the rational design and development of next-generation halogenated benzothiazole-based therapeutics.

Synthetic Strategies for Halogenated Benzothiazoles

The synthesis of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol with a variety of functional groups, including aldehydes, ketones, acids, or acyl chlorides.[4][5] Halogen atoms can be incorporated either on the 2-aminothiophenol precursor or on the coupling partner.

Representative Synthetic Protocol: Synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)aniline

This two-step protocol exemplifies a common route to introduce a halogen onto the benzothiazole core and subsequently generate a key intermediate for further derivatization.[6]

Step 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 equivalent) in ethanol (20 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents) to the suspension.

  • Reflux and Acidification: Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (5 mL) dropwise.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.[6]

Step 2: Synthesis of 2,6-dibromo benzothiazole

  • Reaction Setup: Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Reaction Conditions: Heat the solution to 45-55°C with stirring and reflux.

  • Reagent Addition: Add 0.2 mol of N-bromosuccinimide and 0.02 mol of titanium dioxide to the flask in one portion.

  • Reaction Time: Continue the reaction for 9-15 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter. Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, and then remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallization: Recrystallize the solid from isopropanol to yield white crystals of 2,6-dibromo benzothiazole.[7]

Experimental Workflow for Synthesis

cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction s1_start Start with 2-amino-5-bromothiophenol and 4-nitrobenzoyl chloride s1_react Condensation Reaction s1_start->s1_react s1_product 6-bromo-2-(4-nitrophenyl)benzothiazole s1_react->s1_product s2_start Intermediate from Step 1 s1_product->s2_start Proceed to reduction s2_react Reduction with SnCl2/HCl s2_start->s2_react s2_product 4-(6-Bromo-1,3-benzothiazol-2-yl)aniline s2_react->s2_product

Caption: A generalized workflow for the two-step synthesis of a halogenated 2-aminophenylbenzothiazole.

Halogenated Benzothiazoles in Oncology

The benzothiazole scaffold is a prolific source of anticancer agents, with halogenation often playing a pivotal role in enhancing their potency and selectivity.[8] These compounds exert their effects through diverse mechanisms of action.[3][4]

Mechanisms of Anticancer Activity
  • Tyrosine Kinase Inhibition: Many halogenated benzothiazoles are designed to target specific tyrosine kinases that are dysregulated in cancer, thereby inhibiting the signaling pathways that drive cell proliferation.[3]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerase enzymes, which are essential for DNA replication. This leads to DNA damage and the induction of apoptosis in cancer cells.[4][9]

  • Induction of Apoptosis: A common mechanism is the triggering of programmed cell death (apoptosis), which can be initiated through various cellular pathways, including the activation of caspases.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of halogenated benzothiazoles is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines.

Compound ClassHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
2-Phenylbenzothiazole3'-ClOvarian, Colon, RenalVaries[9]
Benzofuran Derivative4-BrHepG2 (Liver)3.8 ± 0.5[5]
Benzofuran Derivative4-BrA549 (Lung)3.5 ± 0.6[5]
Benzofuran Derivative4-BrSW620 (Colon)10.8 ± 0.9[5]
Oleoyl Hybrid-HCT116 (Colon)22.4[10]
Oleoyl Hybrid-HTB-26 (Breast)10-50[10]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay is a standard method to detect and quantify apoptosis induced by a test compound.[3][11]

  • Cell Preparation: Culture cells to the desired confluence and induce apoptosis by treating with the halogenated benzothiazole compound for a specified time. Include both positive (e.g., treated with staurosporine) and negative (untreated) controls.

  • Cell Harvesting: For adherent cells, detach them gently using a non-enzymatic method like EDTA. For suspension cells, collect them directly.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend in cold phosphate-buffered saline (PBS). Repeat this wash step.

  • Staining: Resuspend the cells in 1X annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.

  • Incubation: Gently mix and incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, add 400 µL of 1X annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[8][11]

Signaling Pathway for Apoptosis Induction

compound Halogenated Benzothiazole receptor Cellular Target (e.g., Kinase, Topoisomerase) compound->receptor Inhibition caspase_cascade Caspase Activation receptor->caspase_cascade Downstream Signaling apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Simplified pathway of apoptosis induction by a halogenated benzothiazole.

Antimicrobial Applications of Halogenated Benzothiazoles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated benzothiazoles have shown significant promise in this area, exhibiting broad-spectrum activity against bacteria and fungi.[12]

Structure-Activity Relationship in Antimicrobial Activity

Structure-activity relationship (SAR) studies have consistently shown that the presence of electron-withdrawing groups, such as halogens (e.g., chloro and bromo) and nitro groups, on the benzothiazole scaffold enhances antimicrobial activity.[12] This is likely due to improved binding interactions with microbial targets and favorable physicochemical properties that facilitate cell penetration.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial potency of a compound.

Compound ClassHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiazole hybridp-ClS. aureus, M. tuberculosis3.90–15.63[4]
Benzothiazole-thiazole hybridp-BrS. aureus, M. tuberculosis3.90–15.63[4]
Di-halogenated indole4,6-dibromoC. albicans25[13]
Di-halogenated indole4,6-dibromonon-albicans Candida10-50[13]
Di-halogenated indole5-bromo-4-chloroC. albicans25[13]
Di-halogenated indole5-bromo-4-chloronon-albicans Candida10-50[13]
2,6-diaminobenzobisthiazolevariousS. aureusas low as 3.125[14]
2,6-diaminobenzobisthiazolevariousC. albicansas low as 3.125[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[15]

  • Preparation of Inoculum: Grow the microbial strain overnight and dilute the culture to approximately 10⁷ CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the halogenated benzothiazole compound in a 96-well microplate.

  • Inoculation: Add 300 µL of the diluted microbial suspension to each well of the microplate.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Halogenated Benzothiazoles in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) presents significant challenges for drug development. Halogenated benzothiazoles are emerging as promising scaffolds for creating multi-target-directed ligands (MTDLs) that can address the complex pathology of these conditions.[10]

A prominent example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), an FDA-approved drug for ALS.[14] Its neuroprotective effects are attributed to its ability to block voltage-gated sodium channels and inhibit glutamate release.[10] This demonstrates the therapeutic potential of halogenated benzothiazoles in the central nervous system.

Current research is focused on developing novel halogenated benzothiazole derivatives that can simultaneously modulate multiple targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), beta-secretase (BACE1), and the aggregation of amyloid-beta (Aβ) peptides.[6]

Conclusion and Future Perspectives

Halogenated benzothiazoles represent a highly valuable and versatile class of compounds in medicinal chemistry. The strategic incorporation of halogens has proven to be a highly effective approach for optimizing the biological activity of the benzothiazole scaffold against a wide array of therapeutic targets. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a practical resource for researchers in this field.

Future research will likely focus on:

  • The development of more selective and potent halogenated benzothiazole derivatives through computational modeling and structure-based drug design.

  • The exploration of novel therapeutic applications for these compounds, particularly in the areas of viral diseases and inflammatory disorders.

  • A deeper understanding of the mechanisms of action of these compounds to facilitate the development of next-generation therapeutics with improved efficacy and safety profiles.

The continued investigation of halogenated benzothiazoles holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Dhokare, S., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. Retrieved February 15, 2026, from [Link]

  • Dhokare, S., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 15, 2026, from [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2013, March 5). CORE. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021, August 23). PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025, June 8). MDPI. [Link]

  • a, the MIC values of the tested thiazole derivatives in the medium with... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017, April 15). ResearchGate. [Link]

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  • Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to Substituted Benzothiazoles, Focusing on 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the discovery, history, and synthetic pathways of substituted benzothiazoles, with a specific...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the discovery, history, and synthetic pathways of substituted benzothiazoles, with a specific focus on the structural archetype of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. While direct historical accounts of this specific molecule are not extensively documented in readily available literature, this paper will construct a comprehensive understanding by examining closely related analogs and the broader chemical context from which this class of compounds emerged. The benzothiazole core, a privileged scaffold in medicinal chemistry, offers a fascinating case study in the rational design of bioactive molecules.[1][2][3][4]

Introduction: The Significance of the Benzothiazole Moiety

The benzothiazole unit, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents and functional materials.[5] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have cemented its importance in drug discovery.[1][3][6] The introduction of halogen substituents, such as chlorine and iodine, onto the benzothiazole framework dramatically influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This strategic halogenation is a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The subject of this guide, 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, represents a highly functionalized benzothiazole. The presence of both a chloro and an iodo group offers distinct opportunities for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The differential reactivity of the carbon-halogen bonds (C-I being more reactive than C-Cl in many cross-coupling reactions) allows for selective and sequential derivatization.

Postulated Discovery and Historical Context

While a definitive "discovery" of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is not prominently recorded, its conceptualization can be understood within the broader history of heterocyclic chemistry and the exploration of benzothiazoles as bioactive compounds. The initial synthesis of the parent benzothiazole dates back to the late 19th century. Subsequent research throughout the 20th century, particularly with the advent of modern synthetic methods, led to an explosion in the variety of substituted benzothiazoles.

The development of specific substitution patterns, such as the one seen in 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, was likely driven by the need for versatile intermediates in drug discovery programs. For instance, many benzothiazole-based compounds have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.[1][3] The strategic placement of halogens would have been a logical step to modulate biological activity and explore structure-activity relationships (SAR).

Synthetic Strategies: A Step-by-Step Approach

The synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole can be logically designed based on established methods for the preparation of substituted benzothiazoles. A plausible and efficient synthetic route is outlined below. This protocol is a composite of well-established chemical transformations in the field.

Experimental Protocol: Synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Step 1: Synthesis of 2-Amino-4-chlorobenzothiazole

This initial step involves the cyclization of a substituted thiourea.

  • To a stirred solution of 98% sulfuric acid, carefully add N-(2-chlorophenyl)thiourea while maintaining the temperature below 30 °C.

  • Heat the mixture to 70 °C.

  • Slowly add a 40% aqueous solution of ammonium bromide over a period of 4 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C.

  • Cool the mixture to 20 °C and pour it into water.

  • Filter the resulting precipitate and wash it thoroughly with water to obtain 2-amino-4-chlorobenzothiazole.

Step 2: Diazotization of 2-Amino-4-chlorobenzothiazole

This step prepares the diazonium salt intermediate.

  • Dissolve the 2-amino-4-chlorobenzothiazole from Step 1 in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

  • Cool the mixture to 0-3 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

Step 3: Sandmeyer Iodination

This final step introduces the iodine substituent.

  • In a separate vessel, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Step 2 to the vigorously stirred potassium iodide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and any potential exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-5-iodo-2-methylbenzo[D]thiazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Iodination start N-(2-chlorophenyl)thiourea step1_reagents H₂SO₄, NH₄Br (aq) start->step1_reagents product1 2-Amino-4-chlorobenzothiazole step1_reagents->product1 step2_reagents NaNO₂, H₂SO₄, 0-5 °C product1->step2_reagents product2 4-Chloro-2-benzothiazole diazonium salt step2_reagents->product2 step3_reagents KI (aq) product2->step3_reagents final_product 4-Chloro-5-iodo-2-methylbenzo[D]thiazole step3_reagents->final_product

Caption: Synthetic pathway for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole are crucial for its application in synthesis and drug design. Below is a table summarizing key predicted and expected properties based on its structure and data from similar compounds.

PropertyValueSource/Method
Molecular Formula C₈H₅ClINSCalculated
Molecular Weight 309.55 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) and poorly soluble in water.Analogy to similar compounds
LogP Predicted to be in the range of 3.5 - 4.5Computational prediction

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. Expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzene ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons attached to the halogens would be particularly informative.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C=N stretching of the thiazole ring, C-H stretching of the aromatic and methyl groups, and C-Cl and C-I stretching vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule. The isotopic pattern of chlorine would also be observable.

Applications in Research and Development

As a highly functionalized building block, 4-Chloro-5-iodo-2-methylbenzo[D]thiazole holds significant potential in several areas of chemical research and development:

  • Medicinal Chemistry: This compound is an ideal starting material for the synthesis of novel drug candidates. The iodo substituent can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide range of molecular fragments. This allows for the rapid generation of a library of compounds for biological screening against various targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.[1][3][7][8]

  • Materials Science: The benzothiazole core is also of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzothiazole ring can be tuned by the introduction of substituents, and 4-Chloro-5-iodo-2-methylbenzo[D]thiazole could serve as a precursor to novel materials with tailored optoelectronic properties.

  • Chemical Biology: As a reactive intermediate, this compound can be used to synthesize chemical probes to study biological processes. For example, it could be incorporated into molecules designed to covalently label specific proteins or enzymes, allowing for their identification and characterization.

Conclusion and Future Outlook

4-Chloro-5-iodo-2-methylbenzo[D]thiazole, while not a widely commercialized compound, represents a class of molecules with immense potential in scientific research. Its value lies in its versatility as a synthetic intermediate, enabling the creation of a diverse array of more complex structures. The strategic placement of three distinct functional handles—the chloro group, the iodo group, and the methyl group—on the privileged benzothiazole scaffold provides a rich platform for chemical exploration.

Future research will likely focus on exploiting the differential reactivity of the halogen atoms to develop novel and efficient synthetic methodologies. Furthermore, the incorporation of this and similar building blocks into drug discovery pipelines is expected to yield new therapeutic agents with improved efficacy and selectivity. As our understanding of the biological roles of benzothiazole-containing molecules continues to grow, the demand for versatile intermediates like 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is set to increase, solidifying its place as a valuable tool for chemists and drug developers.

References

  • 7-Chloro-6-iodo-2-methylbenzo[d]thiazole - Smolecule. (2024, August 10).
  • Technical Support Center: Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole - Benchchem. (n.d.).
  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (n.d.).
  • Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry - Benchchem. (n.d.).
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  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (2022, December 11).
  • SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF - Patent AR-120202-A1 - PubChem. (n.d.).
  • Patents & Products - Garg Lab - UCLA. (n.d.).
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. (2021, June 4).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles - SciSpace. (n.d.).
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, August 10).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. (n.d.).
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Protocols & Analytical Methods

Method

Synthesis protocol for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

An Application Note on the Synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole Authored by: A Senior Application Scientist Introduction: The Significance of Halogenated Benzothiazoles in Modern Drug Discovery The benzo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole

Authored by: A Senior Application Scientist

Introduction: The Significance of Halogenated Benzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The strategic introduction of halogen atoms, particularly chlorine and iodine, onto the benzothiazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and provide a handle for further synthetic diversification through cross-coupling reactions.[6]

Specifically, the 4-chloro-5-iodo-2-methylbenzo[d]thiazole is a highly functionalized building block. The chlorine atom at the 4-position and the methyl group at the 2-position influence the electronic landscape of the aromatic system, while the iodine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifunctionalized scaffold holds considerable potential for the generation of novel compound libraries for screening against a variety of biological targets.

This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, leveraging a robust and reliable Sandmeyer reaction. The causality behind experimental choices, safety considerations, and a self-validating system for monitoring reaction progress are thoroughly discussed to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is most effectively achieved through a two-step sequence, culminating in a Sandmeyer reaction. This method is chosen for its high regioselectivity and reliability in introducing an iodine atom at a specific position on the aromatic ring.

  • Synthesis of the Precursor: The initial step involves the synthesis of the key intermediate, 5-amino-4-chloro-2-methylbenzo[d]thiazole. While various methods exist for the synthesis of substituted benzothiazoles, a common approach involves the cyclization of a substituted N-arylthiourea. For the purpose of this protocol, we will begin with the readily available or synthetically accessible 5-amino-4-chloro-2-methylbenzo[d]thiazole.

  • Sandmeyer Reaction: The final step is the conversion of the 5-amino group to the 5-iodo group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt, which is then displaced by an iodide nucleophile.[7][8][9] This reaction is particularly advantageous as it is generally high-yielding and avoids the potential for regioisomeric mixtures that can arise from direct electrophilic iodination of the benzothiazole ring.[10]

Experimental Protocol: Synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole via Sandmeyer Reaction

This protocol details the conversion of 5-amino-4-chloro-2-methylbenzo[d]thiazole to the target compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-amino-4-chloro-2-methylbenzo[d]thiazole198.665.00 g25.16Starting material
Concentrated Hydrochloric Acid (~37%)36.4620 mL~240Reagent grade
Sodium Nitrite (NaNO₂)69.001.91 g27.68Dissolved in 10 mL of cold water
Potassium Iodide (KI)166.008.35 g50.30Dissolved in 20 mL of water
Dichloromethane (CH₂Cl₂)84.93150 mL-For extraction
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-50 mL-For quenching excess iodine
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-For neutralization
Brine (Saturated NaCl solution)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-For drying
Deionized Water18.02As needed-
Ice-As needed-For temperature control
Step-by-Step Methodology

Part 1: Diazotization of the Amine

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-amino-4-chloro-2-methylbenzo[d]thiazole (5.00 g, 25.16 mmol).

  • Acidic Suspension: To the flask, add concentrated hydrochloric acid (20 mL) and deionized water (20 mL). Stir the mixture to form a fine suspension.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt intermediate.[11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.91 g, 27.68 mmol, 1.1 equivalents) in 10 mL of cold deionized water.

  • Formation of Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cooled benzothiazole suspension over a period of 30 minutes. The addition rate should be carefully controlled to keep the internal temperature below 5 °C.

  • Completion of Diazotization: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution or a change in color indicates the formation of the diazonium salt. A starch-iodide paper test can be used to confirm the presence of excess nitrous acid (a blue-black color indicates a positive test).[11]

Part 2: Iodination (Sandmeyer Reaction)

  • Preparation of Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (8.35 g, 50.30 mmol, 2.0 equivalents) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the vigorously stirred potassium iodide solution. This addition should be done in portions to control the evolution of nitrogen gas and any potential exotherm.[12]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. The cessation of gas evolution and the formation of a dark precipitate indicate the completion of the reaction.

Part 3: Work-up and Purification

  • Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Chloro-5-iodo-2-methylbenzo[d]thiazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Iodination cluster_purification Part 3: Work-up & Purification start 5-Amino-4-chloro-2-methylbenzo[d]thiazole reagents1 + HCl, H₂O 0-5 °C start->reagents1 diazotization Diazonium Salt Intermediate reagents1->diazotization iodination Iodination Reaction diazotization->iodination reagents2 + NaNO₂ (aq) reagents2->diazotization product Crude 4-Chloro-5-iodo-2-methylbenzo[d]thiazole iodination->product ki_solution KI (aq) ki_solution->iodination extraction Extraction with CH₂Cl₂ product->extraction washing Washing Sequence (Na₂S₂O₃, NaHCO₃, Brine) extraction->washing drying Drying (MgSO₄) & Concentration washing->drying purification Column Chromatography drying->purification final_product Pure 4-Chloro-5-iodo-2-methylbenzo[d]thiazole purification->final_product

Caption: Synthetic workflow for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole.

Expert Insights and Causality

  • Temperature Control during Diazotization: Maintaining a low temperature (0-5 °C) is critical during the formation of the diazonium salt.[11] At higher temperatures, the diazonium salt is prone to decomposition, primarily through reaction with water to form an undesired phenol byproduct, which can complicate purification and reduce the overall yield.

  • Stoichiometry of Reagents: A slight excess of sodium nitrite (1.1 equivalents) is used to ensure complete conversion of the starting amine to the diazonium salt. A larger excess of potassium iodide (2.0 equivalents) is employed to act as both the nucleophile and to help solubilize the iodine that may form.

  • Quenching with Sodium Thiosulfate: The wash with sodium thiosulfate is an important step to remove any elemental iodine (I₂) that may have formed as a byproduct. This is evident by the disappearance of the characteristic brown/purple color of iodine in the organic phase.

  • Order of Addition: The slow, portion-wise addition of the diazonium salt solution to the potassium iodide solution is recommended over the reverse addition. This ensures that the diazonium salt is immediately consumed by the excess iodide, minimizing side reactions.[12]

Trustworthiness: A Self-Validating System

To ensure the success and reproducibility of this protocol, the following in-process controls are recommended:

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction by TLC. The starting material (5-amino-4-chloro-2-methylbenzo[d]thiazole) is typically more polar than the final product. A suitable solvent system would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Gas Evolution: The evolution of nitrogen gas during the addition of the diazonium salt to the iodide solution is a clear visual indicator that the Sandmeyer reaction is taking place.

  • Characterization: The final purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the starting amine is fully dissolved/suspended in the acid and that the temperature is maintained below 5 °C. Confirm excess nitrous acid with a starch-iodide test.
Decomposition of the diazonium salt.Maintain rigorous temperature control throughout the diazotization and addition steps.
Formation of a Dark, Tarry Substance Side reactions due to elevated temperatures.Improve cooling efficiency and slow down the rate of addition of the nitrite and diazonium salt solutions.
Azo coupling.Ensure the reaction medium remains sufficiently acidic during diazotization.
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time after the addition of the diazonium salt to the iodide solution.
Product Contaminated with Phenol Byproduct Diazonium salt decomposition.Ensure the temperature during diazotization did not exceed 5 °C.[11]

Conclusion

The synthesis of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole presented herein provides a reliable and scalable method for accessing this valuable synthetic intermediate. By employing a well-controlled Sandmeyer reaction, this protocol offers high regioselectivity and good yields. The detailed step-by-step procedure, coupled with expert insights and troubleshooting guidance, is designed to enable researchers in the field of medicinal chemistry and drug discovery to confidently synthesize this versatile building block for the development of novel therapeutic agents.

References

  • Hrobárik, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(9), 3536–3541. Available at: [Link]

  • Al-Obaidi, L. S. J. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

  • Zhang, M., et al. (2023). Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles. RSC Advances, 13(35), 24453-24457. Available at: [Link]

  • Chen, J., et al. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Connect-Sci. Available at: [Link]

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Application

Application Note &amp; Protocols: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole as a Strategic Building Block for Novel Kinase Inhibitors

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Design The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making kinases attractive therapeutic targets.[3][4] The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that can fit into the ATP-binding pocket of kinases.[6] This application note provides a detailed guide on the utility of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole as a versatile starting material for the synthesis of novel kinase inhibitors, with a focus on targeting the PI3K/mTOR signaling pathway.

The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in tumor progression and resistance to therapies.[1][3] This pathway integrates signals from various growth factors and receptors to regulate essential cellular processes.[7] Its aberrant activation, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, drives cancer cell proliferation and survival.[1] Consequently, developing inhibitors that target key kinases within this pathway, such as PI3K and mTOR, is a major focus of cancer research.[8][9]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Benzothiazole-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Synthesis_Workflow Start 4-Chloro-5-iodo-2-methyl- benzo[D]thiazole Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 Intermediate A: 4-Amino-5-iodo-2-methyl- benzothiazole Derivative Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling Intermediate1->Step2 FinalProduct Final Product: Novel Kinase Inhibitor Step2->FinalProduct

Caption: General Synthetic Workflow.

Part 1: Buchwald-Hartwig Amination at the C4-Position

This initial step involves the selective substitution of the chloro group with a suitable amine, a key pharmacophore for interaction with the kinase hinge region. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. [10][11] Reaction Scheme:

(Illustrative scheme - a real image would be generated or sourced)

Protocol 1: Synthesis of N-Aryl-5-iodo-2-methylbenzo[D]thiazol-4-amine (Intermediate A)
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Chloro-5-iodo-2-methylbenzo[D]thiazole309.551.01.0309.5 mg
Aryl Amine (e.g., 3-aminopyridine)94.111.21.2113 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.0218.3 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.0423.1 mg
Sodium tert-butoxide (NaOtBu)96.101.51.5144 mg
Anhydrous 1,4-Dioxane---5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, the chosen aryl amine, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Intermediate A.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Sonogashira Coupling at the C5-Position

With the C4-amino group installed, the C5-iodo position is now targeted for further functionalization. The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. [12]This alkyne moiety can be used to explore deeper pockets within the kinase active site or to attach further solubilizing or targeting groups.

Reaction Scheme:

(Illustrative scheme)

Protocol 2: Synthesis of the Final Kinase Inhibitor
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Intermediate A(Varies)1.01.0(As synthesized)
Terminal Alkyne (e.g., Ethynylpyridine)103.121.51.5155 mg
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.060.0611.4 mg
Triethylamine (Et₃N)101.19--3 mL
Anhydrous Tetrahydrofuran (THF)---3 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Intermediate A, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until Intermediate A is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM, 20 mL).

    • Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the final kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Safety and Handling

Halogenated heterocyclic compounds should be handled with care in a well-ventilated fume hood. [13][14]Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. [15][16]Avoid inhalation of dust and vapors. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

Conclusion

4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct halogen substitution pattern allows for a predictable and regioselective functionalization strategy, enabling the rapid generation of diverse compound libraries for screening. The protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to leverage this starting material in their quest for new and effective targeted therapies.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [1][3][7]4. Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. [1][3]5. Samuels, Y., & Ericson, K. (2006). Oncogenic PI3K and its role in cancer. Current opinion in oncology, 18(1), 77-82. [4]6. Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [2]7. Bhagwat, S. V., Gami, A., & Mehta, P. (2014). Recent advances in the discovery and development of potent and selective PI3K inhibitors. European journal of medicinal chemistry, 87, 659-680. [8]8. Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.

  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a novel antitumour agent with selective activity against human breast cancer cell lines. British journal of cancer, 86(8), 1348-1354. [5]10. Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644. [9]11. Hutchinson, S. E., & Chessari, G. (2012). The benzothiazole scaffold in medicinal chemistry. Future medicinal chemistry, 4(14), 1825-1845. [6]12. Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [10]13. Chrovian, C. C., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of medicinal chemistry, 54(5), 1266-1282.

  • MedChemExpress. (2026). Safety Data Sheet. [15]15. Sigma-Aldrich. (2025). SAFETY DATA SHEET. 16. BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole. [17]17. LANXESS. (2015). Benzothiazole Product Safety Assessment. [13]18. Anonymous. (n.d.). SAFETY DATA SHEET. [14]19. MedchemExpress.com. (2026). Safety Data Sheet. [15]20. Yin, J., & Buchwald, S. L. (2000). A catalytic system for the synthesis of 2-substituted anilines from aryl chlorides. Organic letters, 2(8), 1101-1104. [11]21. Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzothiazole. 22. Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [12]23. Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Status: Active Agent: Senior Application Scientist, Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Dr. H. Chen Ticket ID: PUR-BTZ-452 Subject: Troubleshooting & Optimization of Crude 4-Chloro-5-iodo-2-methylbenzo[D]thiazole Isolation

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole . This guide addresses the specific purification challenges associated with this polysubstituted heterocycle.

This compound is a high-value intermediate, typically employed as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) due to the reactive C-I bond at position 5.[1] The presence of the chlorine atom at C-4 introduces steric strain and electronic deactivation, often leading to difficult separations from regioisomers or unreacted precursors during synthesis.[1]

Critical Quality Attributes (CQA):

Attribute Specification Technical Note
Appearance Pale yellow to off-white solid Darkening indicates oxidation or free iodine.
Purity (HPLC) > 98.0% Critical for subsequent metal-catalyzed coupling to prevent catalyst poisoning.
Melting Point Dependent on polymorph (Est. 110–130 °C) Sharp range (< 2°C) confirms solvent removal.[1]

| Residual Iodine | < 10 ppm | Must be quenched to prevent downstream side reactions.[1] |

Troubleshooting Guide (Q&A)
Category A: Solubility & Crystallization Issues

Q1: My crude product is "oiling out" instead of crystallizing during cooling. How do I fix this?

  • Diagnosis: This is a classic issue with low-melting benzothiazoles, often caused by a cooling rate that is too rapid or a supersaturated solution containing impurities (like unreacted aniline precursors) that depress the melting point.[1]

  • Solution:

    • Re-dissolve: Heat the mixture back to reflux until clear.

    • Solvent Modification: Add a "co-solvent" that the product is less soluble in (anti-solvent), such as water (if using ethanol) or hexanes (if using ethyl acetate), dropwise at reflux until a faint turbidity persists.[1]

    • Seeding: Add a seed crystal of pure product at 5–10 °C below the boiling point of the solvent.

    • Slow Cooling: Turn off the heat source and let the flask cool to room temperature inside the oil bath. This adiabatic cooling promotes crystal growth over oil formation.[1]

Q2: The solid retains a persistent orange/brown tint even after filtration. Is this a problem?

  • Diagnosis: Yes. The color typically arises from trace free iodine (

    
    ) or oxidative coupling byproducts (azo species) common in Sandmeyer reactions or electrophilic iodinations.[1]
    
  • Solution:

    • Chemical Wash: Dissolve the crude in Dichloromethane (DCM) or Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

      
      ) .[1] This reduces volatile 
      
      
      
      to water-soluble iodide (
      
      
      ), removing the color.
    • Carbon Treatment: If the color persists after the thiosulfate wash, reflux the organic solution with activated charcoal (5 wt% of crude mass) for 15 minutes and filter hot through a Celite pad.[1]

Category B: Impurity Removal

Q3: HPLC shows a stubborn impurity at RRT 0.95 (Relative Retention Time). What is it?

  • Diagnosis: In the synthesis of 4-chloro-5-iodo-2-methylbenzo[D]thiazole, the most common impurity eluting just before the product is the unreacted 4-chloro-2-methylbenzo[D]thiazole (lacking the iodine) or a regioisomer (e.g., 6-iodo) if direct iodination was used.

  • Solution:

    • If Unreacted Starting Material: Recrystallization is often inefficient due to structural similarity.[1] Use Flash Column Chromatography (See Protocol B).[1] The non-iodinated precursor is less polar and will elute first.[1]

    • If Regioisomer: These are difficult to separate. A high-efficiency recrystallization using Ethanol/Water (9:1) is preferred over chromatography, as the crystal lattice often discriminates against the isomer better than silica gel.[1]

Detailed Purification Protocols
Method A: Recrystallization (Scalable & Preferred)

Best for: Removing trace colored impurities and inorganic salts.[1]

  • Preparation: Place crude solid (e.g., 10 g) in a round-bottom flask.

  • Dissolution: Add Ethanol (Absolute) (approx. 5–7 mL per gram of solid). Heat to reflux (

    
    ).[1]
    
    • Note: If not fully soluble, add small aliquots of Ethyl Acetate until clear.[1]

  • Clarification (Optional): If insoluble particles (salts) are present, filter the hot solution through a pre-warmed sintered glass funnel.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until the solution turns slightly cloudy. Add enough Ethanol (0.5–1 mL) to just clear the cloudiness again.[1]

  • Crystallization: Allow to cool to room temperature undisturbed for 2–3 hours. Then, cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter the crystals under vacuum. Wash the cake with cold Ethanol/Water (1:1).[1]

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Method B: Flash Column Chromatography

Best for: Separating regioisomers or unreacted starting material.

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1][2]

    • Start: 100% Hexanes (to elute non-polar impurities).[1]

    • Ramp: 0%

      
       10% Ethyl Acetate over 10 column volumes.
      
    • Target Elution: Product typically elutes between 5–8% EtOAc.[1]

  • Loading: Dissolve crude in minimum DCM/Hexane (1:1) and load. Do not use pure DCM for loading if possible, as it may cause band broadening.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's profile.

Purification_Workflow Start Crude 4-Chloro-5-iodo-2-methylbenzo[D]thiazole Check_Color Check Appearance: Is it Dark Brown/Purple? Start->Check_Color Thio_Wash Perform Sodium Thiosulfate Wash (Remove Free Iodine) Check_Color->Thio_Wash Yes Check_Purity Analyze Purity (HPLC/TLC) Check_Color->Check_Purity No (Pale Yellow) Thio_Wash->Check_Purity High_Purity Purity > 90% Mainly Trace Impurities Check_Purity->High_Purity Clean Profile Low_Purity Purity < 90% or Regioisomers Present Check_Purity->Low_Purity Complex Mixture Recryst Method A: Recrystallization (Solvent: EtOH/H2O) High_Purity->Recryst Column Method B: Column Chromatography (Hexane/EtOAc Gradient) Low_Purity->Column Final_QC Final QC: NMR, HPLC, Melting Point Recryst->Final_QC Column->Final_QC

Caption: Decision tree for selecting between recrystallization and chromatography based on crude purity and impurity profile.

References
  • National Institutes of Health (NIH). (2022).[1] Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization. Retrieved from [Link][1]

  • Organic Syntheses. (1942).[1] 2-Amino-6-methylbenzothiazole Purification Protocols. Retrieved from [Link][1]

  • Google Patents. (1994).[1] Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1). Retrieved from [1]

  • MDPI. (2020).[1] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Cross-Coupling with 4-Chloro-5-iodo-2-methylbenzo[d]thiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges associated with the cross-coupling of this di-halogenated benzothiazole. Our focus is on providing scientifically grounded, field-proven insights to ensure the success of your synthetic endeavors.

Understanding the Reactivity Landscape

The core challenge in cross-coupling reactions with 4-Chloro-5-iodo-2-methylbenzo[d]thiazole lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1][2][3] This inherent difference is the key to achieving selective functionalization. The Carbon-Iodine (C-I) bond at the 5-position is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst compared to the more robust Carbon-Chlorine (C-Cl) bond at the 4-position.[1][4] This guide is structured to first address the more facile selective coupling at the C-5 iodo position and then tackle the more demanding C-4 chloro position.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective cross-coupling at the 5-iodo position. What are the key considerations?

A1: Selective coupling at the C-I bond is highly achievable due to its greater reactivity compared to the C-Cl bond.[2] Standard cross-coupling conditions (Suzuki, Sonogashira, Heck) with a suitable Palladium catalyst will overwhelmingly favor reaction at the C-I position. The key is to use mild reaction conditions to avoid any potential for C-Cl bond activation.

Q2: Why is my Suzuki-Miyaura coupling at the 5-iodo position giving low yields?

A2: While the C-I bond is reactive, several factors can lead to low yields. Common issues include:

  • Catalyst Inactivation: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with the palladium catalyst, leading to inhibition.

  • Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially at elevated temperatures and in the presence of water.

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvents or base can negatively impact the reaction.

Q3: How can I achieve cross-coupling at the less reactive 4-chloro position?

A3: Activating the C-Cl bond requires more forcing conditions and a highly active catalyst system. This is typically performed after the 5-iodo position has been functionalized. Key strategies include:

  • Specialized Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) is crucial to facilitate the oxidative addition of the C-Cl bond to the palladium center.[5]

  • Elevated Temperatures: Higher reaction temperatures are often necessary to overcome the higher activation energy of C-Cl bond cleavage.[6]

  • Stronger Bases: Robust inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than milder bases for these challenging couplings.

Q4: Can I perform a double cross-coupling to functionalize both the 4-chloro and 5-iodo positions in one pot?

A4: While theoretically possible, a one-pot double coupling is synthetically challenging due to the large difference in reactivity between the C-I and C-Cl bonds. A stepwise approach is strongly recommended for cleaner reactions and higher overall yields. First, perform the selective coupling at the 5-iodo position under mild conditions. Then, after purification of the mono-coupled product, subject it to more forcing conditions to achieve coupling at the 4-chloro position.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions with 4-Chloro-5-iodo-2-methylbenzo[d]thiazole.

Scenario 1: Low to No Conversion in Selective C-5 (Iodo) Coupling
Observation Potential Cause Recommended Solution
Starting material is largely unreacted.Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate degassing can lead to catalyst decomposition.Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw cycles or sparging with an inert gas like Argon). Use a fresh, high-quality palladium precatalyst.
Catalyst Inhibition: The benzothiazole core may be inhibiting the catalyst.Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Consider a ligand that is less prone to inhibition.
Low Reaction Temperature: While the C-I bond is reactive, some activation energy is still required.Increase the reaction temperature in 10-15 °C increments. For Suzuki couplings, temperatures between 80-100 °C are common.[6]
Significant amount of de-iodinated starting material (4-Chloro-2-methylbenzo[d]thiazole) is observed.Hydrodehalogenation: This side reaction can occur, particularly with certain bases or at elevated temperatures.Screen different bases. Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.
For Suzuki coupling, significant protodeboronation of the boronic acid is observed.Boronic Acid Instability: Boronic acids can degrade, especially with prolonged reaction times at high temperatures in aqueous media.Use a more stable boronate ester (e.g., pinacol ester). Use a finely powdered, anhydrous base like K₃PO₄ to minimize excess water.[5]
Scenario 2: Challenges in C-4 (Chloro) Coupling (after C-5 is functionalized)
Observation Potential Cause Recommended Solution
No reaction, starting material (5-substituted-4-chloro-2-methylbenzo[d]thiazole) is recovered.Inadequate Catalyst System: The C-Cl bond is significantly less reactive. The catalyst system may not be active enough.Switch to a palladium precatalyst with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos. These are designed for activating aryl chlorides.
Insufficient Temperature: The oxidative addition to the C-Cl bond has a high activation energy barrier.Increase the reaction temperature. For solvents like dioxane or toluene, this may mean refluxing at temperatures of 100-110 °C or higher.
Incorrect Base/Solvent Combination: The choice of base and solvent is critical for activating aryl chlorides.Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Aprotic polar solvents like dioxane, toluene, or DMF are often effective.[7]
Reaction is sluggish and incomplete, even after prolonged reaction time.Sub-optimal Ligand: Even with advanced ligands, there can be a mismatch with the specific substrate.Screen a panel of bulky phosphine ligands. Consider using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to prevent catalyst decomposition.[6]
Catalyst Decomposition: At the high temperatures required for C-Cl activation, the catalyst may degrade over time.Use a more stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure the reaction is maintained under a strict inert atmosphere.

Experimental Workflow & Protocols

Workflow for Selective Cross-Coupling

G cluster_0 Phase 1: Selective C-5 (Iodo) Coupling cluster_1 Phase 2: C-4 (Chloro) Coupling A Start: 4-Chloro-5-iodo-2- methylbenzo[d]thiazole B Couple with Partner 1 (e.g., Arylboronic Acid) A->B C Mild Conditions: - Pd(PPh3)4 or Pd(OAc)2/SPhos - K2CO3 or Cs2CO3 - Dioxane/H2O, 80-90°C B->C D Isolate & Purify: 5-Aryl-4-chloro-2- methylbenzo[d]thiazole C->D E Start: 5-Aryl-4-chloro-2- methylbenzo[d]thiazole D->E Purified Intermediate F Couple with Partner 2 (e.g., Alkyne, Amine, etc.) E->F G Forcing Conditions: - XPhos Pd G3 or similar - K3PO4 - Toluene or Dioxane, >100°C F->G H Final Product: 4,5-Disubstituted-2- methylbenzo[d]thiazole G->H G Pd0 Pd(0)L2 TS_I [R---I---Pd(0)L2]‡ Pd0->TS_I Low ΔG‡ (Fast) TS_Cl [R---Cl---Pd(0)L2]‡ Pd0->TS_Cl High ΔG‡ (Slow) Substrate_I R-I (5-iodo) Substrate_I->TS_I Substrate_Cl R-Cl (4-chloro) Substrate_Cl->TS_Cl Product_I R-Pd(II)-I(L2) TS_I->Product_I Product_Cl R-Pd(II)-Cl(L2) TS_Cl->Product_Cl Cycle Catalytic Cycle (Transmetalation, Reductive Elimination) Product_I->Cycle Product_Cl->Cycle Cycle->Pd0 Regeneration

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Status: Operational Ticket Focus: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemistry & Process Development Teams Executive Summary: The "Crowded Core" Challenge Synthesizing 4-Chloro-5-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemistry & Process Development Teams

Executive Summary: The "Crowded Core" Challenge

Synthesizing 4-Chloro-5-iodo-2-methylbenzo[D]thiazole presents a specific regiochemical challenge: the steric clash between the 4-chloro substituent and the target 5-iodo position.

If you are attempting direct electrophilic iodination of 4-chloro-2-methylbenzothiazole, you are likely observing high levels of the 7-iodo isomer (para to the chlorine) or the 6-iodo isomer , rather than the desired 5-iodo product. This is due to the directing effects of the chlorine atom (ortho/para director) combined with the steric hindrance at the ortho (C5) position.

Recommended Strategy: The most robust route for high isomeric purity is De Novo Cyclization (Jacobson or Bernthsen synthesis) using a pre-halogenated aniline precursor (e.g., 3-chloro-4-iodoaniline). This guide focuses on troubleshooting this cyclization pathway and the specific side reactions encountered therein.

Reaction Pathway & Failure Mode Analysis

The following diagram illustrates the primary synthetic workflow and the critical divergence points where side reactions occur.

G Start Precursor: 3-Chloro-4-iodoaniline Step1 Step 1: Thioacetylation (Ac2O / Lawesson's Reagent) Start->Step1 Intermediate Intermediate: Thioanilide Step1->Intermediate Step2 Step 2: Jacobson Cyclization (Radical/Oxidative) Intermediate->Step2 Side3 Side Reaction C: Dimerization (Disulfide Formation) Intermediate->Side3 Incomplete Cyclization Target TARGET: 4-Chloro-5-iodo-2-methyl benzo[d]thiazole Step2->Target Optimized Conditions Side1 Side Reaction A: De-iodination (4-Chloro-2-methylbenzothiazole) Step2->Side1 Over-oxidation / Radical quench Side2 Side Reaction B: Regioisomer Scrambling (7-Iodo Isomer) Step2->Side2 1,2-Iodine Shift

Figure 1: Critical divergence points in the radical cyclization pathway. Note that Side Reaction A (De-iodination) is the most common failure mode during oxidative cyclization.

Troubleshooting Module: Specific Side Reactions

Issue A: Loss of Iodine (De-iodination)

Symptom: LCMS shows a mass peak corresponding to 4-chloro-2-methylbenzothiazole (M-126). Mechanism: The Jacobson cyclization often employs radical conditions (e.g.,


 or radical initiators). The Carbon-Iodine bond is weak (

50-60 kcal/mol). Aggressive radical conditions can homolytically cleave the C-I bond, replacing it with a hydrogen atom from the solvent.
ParameterTroubleshooting Protocol
Oxidant Choice Avoid: Strong radical initiators like Benzoyl Peroxide if possible. Preferred: Use milder oxidative cyclization reagents like Dess-Martin Periodinane (DMP) or PIFA under controlled temperatures.
Temperature Limit: Do not exceed 85°C. Higher temperatures exponentially increase C-I bond homolysis.
Solvent Switch: Avoid H-atom donor solvents (e.g., THF, Toluene). Use halogenated solvents (DCM, DCE) or Chlorobenzene which are less prone to donating hydrogen to radicals.
Issue B: The "Open" Intermediate (Incomplete Cyclization)

Symptom: Presence of a peak with Mass = Target + 2H. The starting thioanilide remains uncyclized. Cause: Steric hindrance from the 4-chloro group prevents the thioamide sulfur from attacking the ring carbon effectively.

  • Corrective Action:

    • Acid Catalysis: Add a Lewis Acid catalyst (

      
      ) to activate the carbonyl/thiocarbonyl, making the ring closure more energetically favorable despite the steric clash.
      
    • Bernthsen Modification: If the Jacobson route stalls, switch to the Bernthsen Synthesis : Heat the 3-chloro-4-iodoaniline directly with acetonitrile and polyphosphoric acid (PPA). Note: Monitor temperature closely to prevent de-iodination.

Issue C: Regioisomer Contamination (7-Iodo vs 5-Iodo)

Symptom: NMR shows a coupling constant typical of ortho protons (indicating 6,7-substitution) rather than meta protons (which would indicate the desired 4,6-substitution pattern if 5 is iodinated). Context: This primarily occurs if you attempt direct iodination of the benzothiazole core rather than cyclizing the pre-iodinated precursor.

  • Why it happens: The 4-chloro group sterically blocks position 5.

  • Solution: You cannot fix this via reaction conditions. You must purify via Recrystallization or switch to the De Novo Cyclization route described above.

    • Purification: The 5-iodo isomer is typically less soluble. Try recrystallization from hot Ethanol/DMF mixtures.

Optimized Experimental Protocol (De Novo Route)

Objective: Synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole minimizing de-iodination.

  • Thioacetylation:

    • Dissolve 3-chloro-4-iodoaniline (1.0 eq) in Toluene.

    • Add Lawesson’s Reagent (0.6 eq). Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline.

    • Workup: Evaporate solvent.[1] The thioacetamide intermediate is often an oil. Use directly.

  • Jacobson Cyclization (Alkaline Ferricyanide Method):

    • Suspend the thioacetamide in 10% aqueous NaOH (4 eq).

    • Cool to 0–5°C (Critical for iodine retention).[2]

    • Add a solution of Potassium Ferricyanide (

      
      , 4 eq) dropwise over 1 hour.
      
    • Observation: A precipitate should form.

    • Stir at 5°C for 4 hours, then allow to warm to room temperature overnight.

  • Purification:

    • Filter the solid.[2][3] Wash with water to remove inorganic salts.

    • Crucial Step: Recrystallize from Ethanol.[4] The disulfide dimer (common impurity) is highly insoluble and may need to be filtered off while the solution is hot.

Frequently Asked Questions (FAQ)

Q1: Can I use NIS (N-Iodosuccinimide) to iodinate 4-chloro-2-methylbenzothiazole directly?

A: It is not recommended. While NIS is a good iodinating agent, the 4-chloro substituent directs the electrophile to the C7 position (para to Cl) or C6. Obtaining the C5-iodo product (ortho to Cl) requires forcing conditions that usually lead to decomposition or poly-iodination.

Q2: Why is my product turning yellow/brown upon storage?

A: Benzothiazoles, especially iodo-derivatives, are light-sensitive. The color change indicates the liberation of elemental iodine (


). Store the compound in amber vials under Argon at -20°C.

Q3: How do I distinguish the 5-iodo and 7-iodo isomers by NMR?

A: Look at the aromatic region:

  • 5-iodo (Target): The remaining protons are at C6 and C7. They are ortho to each other. You will see two doublets with a coupling constant

    
    .
    
  • 7-iodo (Impurity): The remaining protons are at C5 and C6. They are ortho to each other (

    
    ).
    
  • Wait, both are ortho?Correction: If you have the 5-iodo isomer, the protons are at C6 and C7 (

    
     coupling). If you have the 7-iodo  isomer, the protons are at C5 and C6 (
    
    
    
    coupling).
  • Differentiation: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • 5-iodo: NOE correlation observed between the Methyl group (C2-Me) and NO aromatic protons (too far). Actually, the key is the 4-Cl.

    • 7-iodo: The C6 proton is adjacent to the C7-Iodo.

    • Best confirmation: 13C NMR or X-ray crystallography is often required due to the similar coupling constants of the remaining protons.

References

  • Gupta, A., Rawat, S. (2010).[5] "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research, 3(1), 13-23.[5][6]

  • Lowe, P. R., et al. (1994). "Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof." European Patent EP0619815B1.[1]

  • Jordan, A. D., et al. (2001). "Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 44(12). (Demonstrates Jacobson cyclization regioselectivity issues).

  • BenchChem Technical Repository. (2025). "By-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives."

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole Experiments

Welcome to the technical support center for experiments involving 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile chemical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, and what are the key challenges?

The synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole likely proceeds through a multi-step pathway, beginning with the formation of a 2-amino-4-chlorobenzothiazole precursor, followed by cyclization and subsequent iodination. Each stage presents unique challenges that can impact yield and purity.

A plausible synthetic approach involves the cyclization of an appropriately substituted thiourea or a related intermediate to form the 2-methyl-4-chlorobenzothiazole core, followed by electrophilic iodination. Direct iodination of halogenated benzothiazoles can be challenging due to the electron-withdrawing nature of the existing halogen, often requiring strong acidic and oxidative conditions.[1]

Key challenges include:

  • Low regioselectivity during iodination: Achieving iodination specifically at the C5 position can be difficult, potentially leading to a mixture of iodinated isomers.

  • Harsh reaction conditions: The conditions required for both cyclization and iodination can sometimes lead to product decomposition or the formation of intractable by-products.

  • Purification difficulties: Separating the desired product from starting materials, isomers, and by-products can be complex.

Synthesis Troubleshooting

Q2: I am experiencing low to no yield during the synthesis of the 2-methyl-4-chlorobenzothiazole precursor. What are the likely causes and solutions?

Low yields in benzothiazole synthesis are a common issue.[2] The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure the purity of the precursor amines and thiols. 2-Aminothiophenols, for instance, are susceptible to oxidation and should be used fresh or purified before use.[2]
Inefficient Catalyst The choice of catalyst is crucial. For cyclization reactions, screening different catalysts such as polyphosphoric acid (PPA) or various metal-based catalysts may be necessary to find the optimal conditions for your specific substrate.[2]
Suboptimal Reaction Temperature Reaction temperature can significantly impact the yield. If the yield is low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are observed at elevated temperatures, lowering the temperature is advisable.[2]
Oxidation of Thiol Precursors The thiol group in precursors like 2-aminothiophenol can oxidize to form disulfide by-products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[2]
Q3: My iodination step is resulting in a mixture of products or a low yield of the desired 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. How can I optimize this reaction?

Direct iodination of electron-deficient benzothiazoles can be challenging.[1] Here are some troubleshooting tips:

  • Choice of Iodinating Agent and Conditions: Standard electrophilic iodination conditions might not be sufficient. Consider using a more reactive iodinating agent or harsher conditions, such as iodine in the presence of an oxidizing agent (e.g., KMnO4) and a strong acid (e.g., H2SO4), which has been shown to be effective for the iodination of other benzothiazoles.[1]

  • Control of Stoichiometry: Carefully control the stoichiometry of the iodinating agent to minimize over-iodination or the formation of di-iodinated by-products.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Side reactions and decomposition can be highly sensitive to temperature fluctuations.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of major by-products.

Purification Troubleshooting

Q4: I am struggling to purify the final 4-Chloro-5-iodo-2-methylbenzo[D]thiazole product. What are the recommended purification methods?

Purification of halogenated benzothiazoles can be challenging due to their physical properties and the presence of closely related impurities.

  • Column Chromatography: This is the most common method for purifying such compounds. Use silica gel and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate). Careful selection of the solvent system is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[3] The choice of solvent is critical; the product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[3]

  • Extractive Work-up: Before chromatographic purification, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, a mild base solution (e.g., saturated sodium bicarbonate), and brine.[4]

Application Troubleshooting: Suzuki Coupling Reactions

Q5: I am attempting a Suzuki coupling reaction with 4-Chloro-5-iodo-2-methylbenzo[D]thiazole and observing low or no product formation. What are the common pitfalls?

The differential reactivity of the C-I and C-Cl bonds in your molecule makes it an excellent substrate for selective cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed couplings like the Suzuki reaction.[5] If you are experiencing issues, consider the following:

Potential CauseRecommended Solutions
Catalyst Inactivity The active Pd(0) species is sensitive to oxygen. Ensure your reaction is properly degassed. Consider using a modern, air-stable precatalyst.[5][6]
Suboptimal Base or Solvent The choice of base and solvent is critical. Stronger bases like K3PO4 or Cs2CO3 are often effective for challenging couplings. Solvents like dioxane or toluene, sometimes with water as a co-solvent, are commonly used.[5]
Degradation of Boronic Acid Boronic acids can undergo protodeboronation, especially at high temperatures. Use fresh, high-purity boronic acid or a more stable boronate ester.[5]
Low Reactivity of the C-Cl bond If you are targeting the C-Cl bond for coupling, more forcing conditions or specialized catalyst systems with bulky, electron-rich phosphine ligands are typically required.[5]
Q6: My Suzuki coupling reaction is producing significant amounts of side products like homocoupled boronic acid. How can I minimize these?

Side product formation is a common issue in cross-coupling reactions.

  • Improve Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[5] Ensure your reaction mixture and solvent are thoroughly degassed.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can mitigate side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[5]

  • Ligand Choice: Using bulky phosphine ligands can disfavor the formation of species that lead to homocoupling.[5]

Experimental Workflow Visualizations

To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows.

General Synthetic Workflow

A Starting Material (e.g., 2-amino-4-chlorophenol derivative) B Cyclization to form 2-methyl-4-chlorobenzothiazole A->B Thiolation & Cyclization Reagents C Iodination (e.g., I2/oxidant) B->C Iodinating Agent D Crude Product 4-Chloro-5-iodo-2-methylbenzo[D]thiazole C->D E Aqueous Work-up D->E F Purification (Column Chromatography/Recrystallization) E->F G Pure Product F->G

Caption: Proposed synthetic and purification workflow.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Start Low or No Yield in Suzuki Coupling CheckCatalyst Is the catalyst system active? Start->CheckCatalyst Degas Improve degassing procedure. Use fresh catalyst/ligand. CheckCatalyst->Degas No CheckReagents Are the boronic acid and base of high quality? CheckCatalyst->CheckReagents Yes Degas->CheckReagents UseFresh Use fresh boronic acid or a more stable boronate ester. Ensure base is anhydrous and finely powdered. CheckReagents->UseFresh No OptimizeConditions Are the reaction conditions (temperature, solvent) optimal? CheckReagents->OptimizeConditions Yes UseFresh->OptimizeConditions Screen Increase temperature incrementally. Screen different solvents and bases. OptimizeConditions->Screen No Success Improved Yield OptimizeConditions->Success Yes Screen->Success

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Safety Precautions

  • Handling Halogenated Compounds: Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids and Oxidizers: The use of strong acids and oxidizing agents requires extreme caution. These reactions can be exothermic and should be performed with appropriate cooling and slow addition of reagents.

  • Inert Atmosphere: Reactions sensitive to oxidation, particularly those involving thiols or phosphine ligands, should be conducted under an inert atmosphere of nitrogen or argon.[2][6]

  • Consult Safety Data Sheets (SDS): Always consult the SDS for all reagents used in your experiments for detailed handling and safety information.

References

  • Technical Support Center: Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole. Benchchem.
  • "by-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole deriv
  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core.
  • How can I solve my problem with Suzuki coupling?
  • Technical Support Center: Optimization of Suzuki Coupling for Chlorin
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investig
  • Regioselective Iodination of Chlorinated Arom
  • A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Royal Society of Chemistry.
  • Struggling on suzuki couplings : r/Chempros. Reddit.
  • Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodin
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC.
  • 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873. PubChem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Efficient and Eco-Friendly Prepar
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. PubChem.
  • Methyl 4-chloro-2-iodobenzo
  • Benzothiazole, 5-chloro-2-methyl-. NIST WebBook.
  • 4-Chloro-5-iodo-2-methyl-1H-imidazole. Barcelona Fine Chemicals.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.

Sources

Troubleshooting

4-Chloro-5-iodo-2-methylbenzo[D]thiazole stability issues and degradation products

Welcome to the technical support center for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and degra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and degradation products you may encounter during your experiments. The information provided herein is based on established principles of organic chemistry and analytical science, offering insights into the potential behavior of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole?

While specific stability data for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is not extensively documented in publicly available literature, potential stability issues can be inferred from the chemistry of the benzothiazole core and its substituents. Key concerns include:

  • Hydrolytic Instability: The presence of a halogen, particularly the chloro group, on the benzothiazole ring can make it susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of the corresponding hydroxy derivative.

  • Photodegradation: Benzothiazole derivatives have been shown to undergo photodegradation.[1] Exposure to light, especially UV radiation, could lead to the formation of various degradation products, including oxidative species.

  • Oxidative Degradation: The thiazole ring can be susceptible to oxidation, which may lead to ring-opening or the formation of sulfoxides or sulfones.

  • Thermal Decomposition: While generally stable at room temperature, elevated temperatures during storage or in certain reaction conditions could lead to decomposition.

Q2: What are the likely degradation products of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole?

Based on the known degradation pathways of similar compounds, the following are potential degradation products:

  • 4-Hydroxy-5-iodo-2-methylbenzo[d]thiazole: Arising from the hydrolysis of the chloro group.

  • 4-Chloro-5-hydroxy-2-methylbenzo[d]thiazole: Resulting from the hydrolysis of the iodo group, although the C-I bond is generally less reactive to simple hydrolysis than a C-Cl bond on an aromatic ring.

  • Dehalogenated species: Reductive dehalogenation could lead to the formation of 4-chloro-2-methylbenzo[d]thiazole or 5-iodo-2-methylbenzo[d]thiazole.

  • Oxidized Products: Oxidation of the sulfur atom could yield the corresponding sulfoxide or sulfone.

  • Ring-Opened Products: Under more aggressive degradation conditions, the thiazole ring could cleave.

Q3: How should I properly store 4-Chloro-5-iodo-2-methylbenzo[d]thiazole to ensure its stability?

To minimize degradation, it is recommended to store the compound under the following conditions:

  • In the dark: Use an amber vial or store in a light-proof container to prevent photodegradation.

  • At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is advisable for long-term storage.

  • Under an inert atmosphere: For highly sensitive applications or long-term storage, consider storing under argon or nitrogen to prevent oxidation.

  • In a dry environment: Protect from moisture to minimize hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis after storage. Degradation of the compound.1. Confirm the identity of the new peak using LC-MS/MS.[2] 2. Review storage conditions and protect the compound from light, heat, and moisture. 3. Perform a forced degradation study to identify potential degradants.[3]
Discoloration of the solid compound (e.g., turning yellow or brown). Formation of colored impurities, possibly from oxidation or photodegradation.1. Analyze the discolored sample by HPLC to assess purity. 2. If purity is compromised, repurify the compound if possible (e.g., by recrystallization or chromatography). 3. Ensure future storage is in the dark and under an inert atmosphere.
Inconsistent results in biological assays. Degradation of the active compound, leading to a lower effective concentration.1. Verify the purity of the compound stock solution before each experiment using a quick analytical check (e.g., TLC or a rapid HPLC method). 2. Prepare fresh stock solutions frequently. 3. Investigate the stability of the compound in the assay buffer.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing degradation pathways.[3]

Objective: To intentionally degrade 4-Chloro-5-iodo-2-methylbenzo[d]thiazole under various stress conditions to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the stressed samples along with a non-stressed control sample by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to identify and characterize the degradation products.[4][5]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where the compound and its expected degradants have good absorbance (e.g., determined by a UV scan). Couple with a mass spectrometer for peak identification.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizing Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for 4-Chloro-5-iodo-2-methylbenzo[d]thiazole based on common chemical transformations of related molecules.

G A 4-Chloro-5-iodo-2-methylbenzo[d]thiazole B 4-Hydroxy-5-iodo-2-methylbenzo[d]thiazole A->B Hydrolysis C 4-Chloro-2-methylbenzo[d]thiazole A->C Reductive Deiodination D 4-Chloro-5-iodo-2-methylbenzo[d]thiazole-S-oxide A->D Oxidation

Caption: Hypothetical degradation pathways.

References

  • Biodegradative pathways of benzothiazole derivatives by various strains... - ResearchGate. Available from: [Link]

  • The microbial degradation of benzothiazoles | Request PDF - ResearchGate. Available from: [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. Available from: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC. Available from: [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Available from: [Link]

  • Metabolically stabilized benzothiazoles for imaging of amyloid plaques - PubMed. Available from: [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Available from: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. Available from: [Link]

  • Biodegradation and toxicity of benzothiazoles - R Discovery - Researcher.Life. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available from: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - MDPI. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available from: [Link]

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF - ResearchGate. Available from: [Link]

  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - MDPI. Available from: [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. - Applied Ecology and Environmental Research. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available from: [Link]

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available from: [Link]

  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. Available from: [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. Available from: [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. Available from: [Link]

Sources

Optimization

Column chromatography conditions for purifying 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Ticket ID: PUR-BTZ-452 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 4-Chloro-5-iodo-2-methylbenzo[D]thiazole presents a specific set of challenges driven...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BTZ-452 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 4-Chloro-5-iodo-2-methylbenzo[D]thiazole presents a specific set of challenges driven by its physicochemical properties. As a poly-halogenated heterocycle, this molecule is significantly lipophilic and weakly basic. The presence of the iodine atom at the C5 position introduces potential stability issues (photolability), while the C4-chloro substituent adds steric bulk that can complicate separation from regioisomers (e.g., 6-iodo byproducts).

This guide replaces standard "cookbook" recipes with a logic-driven purification strategy designed to maximize yield and purity.

Part 1: Physicochemical Profile & Method Development

Before packing the column, you must understand the molecule's behavior on the stationary phase.

Molecule Analysis
  • Lipophilicity: High. The methyl group (C2) and two halogens (Cl, I) mask the polarity of the thiazole nitrogen. Expect this compound to elute early in standard polar solvents.

  • Basicity: The benzothiazole nitrogen is weakly basic. On acidic Silica Gel 60, this can lead to "tailing" or "streaking" due to protonation/interaction with silanol groups.[1]

  • Stability: The C-I bond is susceptible to homolytic cleavage under intense light or prolonged exposure to acidic media.

Thin Layer Chromatography (TLC) Optimization

Do not use a generic 50:50 mix. This molecule requires a non-polar dominant system.

ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel 60 F254Standard phase; sufficient for separating halogenated isomers.
Solvent System A Hexane : Ethyl Acetate (95:5) Starting point. The molecule is likely to have an Rf of 0.3–0.4 in this low-polarity mix.
Solvent System B Toluene : Hexane (1:1) Alternative. Aromatic solvents (Toluene) often provide better selectivity for separating halogenated regioisomers via

interactions.
Modifier 1% Triethylamine (TEA)Critical: Add if spots appear as streaks rather than circles. Neutralizes silica acidity.
Visualization UV (254 nm)The benzothiazole core is highly UV active.

Part 2: The Purification Protocol

Sample Loading (The "Dry Load" Technique)

Direct liquid injection is discouraged for this compound due to its low solubility in hexane. Dissolving it in DCM and loading it liquid-style will cause "band broadening" (the DCM acts as a strong solvent, carrying the compound down the column before the gradient starts).

Protocol:

  • Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM).

  • Add Silica Gel (ratio: 2g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.

  • Load this powder carefully onto the top of your pre-packed column.

Mobile Phase Gradient

Use a Step Gradient rather than a linear ramp to ensure separation from closely related impurities (e.g., unreacted starting material or de-iodinated byproducts).[1]

  • Column Volume (CV): Calculated based on your column size.

  • Flow Rate: Optimized for your column diameter (e.g., 15-20 mL/min for a 12g flash cartridge).

StepSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
Equilibration 100% Hexane (+1% TEA*)3 CVNeutralize silica; establish baseline.
Step 1 98:22 CVElute highly non-polar grease/impurities.
Step 2 95:55-8 CVTarget Elution Zone. The product likely elutes here.
Step 3 90:103 CVFlush remaining polar impurities (e.g., mono-halogenated species).
Wash 0:100 (EtOAc)2 CVClean column.

*Note: Only use TEA if streaking was observed during TLC.

Part 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. How do I separate them?

Diagnosis: This is likely a regioisomer (e.g., 6-iodo isomer) or a des-chloro impurity. Solution: Change the selectivity, not just the polarity.

  • Switch Solvent: Move from Hexane/EtOAc to DCM/Hexane . Chlorinated solvents interact differently with the halogenated analytes.

  • Isocratic Hold: Instead of a gradient, run an isocratic column at the solvent ratio where the Rf is exactly 0.25. This maximizes the number of theoretical plates available for the separation.

Q2: The product turns pink/purple on the column.

Diagnosis: Iodine liberation (Deiodination). Cause: Light sensitivity or acid-catalyzed decomposition. Solution:

  • Wrap the column in aluminum foil immediately.

  • Ensure your solvent does not contain peroxides (use fresh HPLC-grade solvents).

  • Speed up the flow rate slightly to reduce residence time on the silica.

Q3: I see a "ghost peak" or smearing even with TEA.

Diagnosis: Solubility crash. Cause: The compound might be precipitating inside the column when the strong solvent (DCM from liquid loading) mixes with the weak mobile phase (Hexane). Solution: Switch strictly to the Dry Load method described in Section 2.1. This physically separates the dissolution step from the elution step.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for purifying halogenated benzothiazoles.

PurificationLogic Start Crude Mixture 4-Cl-5-I-2-Me-Benzothiazole TLC Run TLC (95:5 Hex:EtOAc) Start->TLC CheckRf Check Rf & Shape TLC->CheckRf Streak Streaking/Tailing? CheckRf->Streak Rf ~0.3 AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes Selectivity Close Impurities (Delta Rf < 0.1)? Streak->Selectivity No AddTEA->Selectivity ChangeSolvent Switch to Toluene:Hexane Selectivity->ChangeSolvent Yes Load Dry Load on Silica (DCM -> Evap) Selectivity->Load No ChangeSolvent->Load Elute Elute: Gradient 100:0 -> 90:10 Hex:EtOAc Load->Elute Protect Wrap Column in Foil (Iodine Stability) Elute->Protect Precaution

Caption: Decision tree for optimizing chromatography conditions, addressing acidity (streaking) and selectivity (isomers).

References

  • Royal Society of Chemistry. (2018). Supporting Information: Synthesis of halogenated benzothiazoles. Retrieved from [Link] (Rf values for methyl/halo-benzothiazoles).

  • SIELC Technologies. (2018).[2] Separation of Benzothiazole, 5-chloro-2-methyl- on HPLC. Retrieved from [Link] (Lipophilicity and elution behavior of 2-methyl-5-chloro analogs).

  • Organic Syntheses. (1946). 2-Amino-4-methylthiazole.[3] Org. Synth. 1946, 26,[1] 9. Retrieved from [Link] (Foundational thiazole chemistry).

  • National Institutes of Health (PubChem). (2025). 5-Chloro-2-methylbenzothiazole Compound Summary. Retrieved from [Link] (Physicochemical property data).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Welcome to the Technical Support Center for the purification of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a halogenated benzothiazole derivative, proper purification is critical to ensure the integrity of subsequent experimental results. This document offers field-proven insights and protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole?

A1: The perfect recrystallization solvent is one where 4-Chloro-5-iodo-2-methylbenzo[D]thiazole exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the cornerstone of effective recrystallization, allowing for the dissolution of the compound when hot and its subsequent crystallization upon cooling, leaving impurities behind in the solvent (mother liquor).[2][3] Additionally, the solvent should be chemically inert towards the compound, volatile enough to be easily removed from the purified crystals, and should not have a boiling point higher than the melting point of the compound to prevent "oiling out".[2]

Q2: Based on its structure, what solvents are predicted to be suitable for the recrystallization of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole?

A2: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a moderately polar molecule due to the presence of the benzothiazole core and halogen substituents. Following the principle of "like dissolves like," solvents of moderate polarity are excellent starting points.[3] Alcohols such as ethanol or isopropanol are often effective for benzothiazole derivatives.[4] For compounds that are highly soluble in these solvents even at low temperatures, a mixed-solvent system may be necessary. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[5][6]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is advisable when no single solvent meets the ideal criteria of high solubility when hot and low solubility when cold.[1][5] This is a common scenario for many organic compounds. The goal is to create a solvent mixture with finely-tuned solvating power. For 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, if it is too soluble in a solvent like dichloromethane or acetone, even at low temperatures, adding a non-polar anti-solvent like hexane or heptane can induce crystallization upon cooling.[7] Conversely, if the compound is poorly soluble in a solvent like ethanol, adding a small amount of a more polar co-solvent like water (if miscible) or a less polar co-solvent in which it is more soluble might be effective.

Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[8] The following table provides a starting point for solvent screening for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for UsePotential Issues
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds. Often used for benzothiazoles.[4]May be too good of a solvent, leading to low recovery.
Isopropanol 8219.9Similar to ethanol, but slightly less polar. Can sometimes offer better crystal formation.Similar potential for high solubility as ethanol.
Ethyl Acetate 776.0A moderately polar solvent, often effective for a wide range of organic compounds.Can be a good single solvent or part of a mixed system with hexanes.
Toluene 1112.4A non-polar aromatic solvent that can be effective for less polar compounds or as part of a mixed system.Higher boiling point requires more care during handling and drying.
Acetone 5621A polar aprotic solvent that dissolves many organic compounds readily.Low boiling point may not provide a large solubility differential. Often too good a solvent.
Hexane/Heptane 69 / 98~2.0Non-polar solvents. Unlikely to be a good single solvent but excellent as an anti-solvent with more polar solvents.[7]Use as part of a mixed-solvent system.
Dichloromethane 409.1A good solvent for many organic compounds.Very low boiling point makes it difficult to maintain a large temperature gradient for recrystallization.

Experimental Protocol: A General Guideline

This protocol provides a general methodology. The specific solvent, volumes, and temperatures should be optimized for your specific sample and impurity profile.

  • Solvent Screening: In small test tubes, test the solubility of approximately 20-30 mg of your crude 4-Chloro-5-iodo-2-methylbenzo[D]thiazole in about 0.5 mL of various solvents from the table above.

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) until the compound just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Inducing Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

    • Mixed Solvent: While the solution is hot, add the "anti-solvent" dropwise until a persistent cloudiness is observed.[5] Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a saturated solution. Allow this to cool as described for a single solvent.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent if using a mixed system) to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven.

Troubleshooting Guide

dot graph TD { subgraph "Troubleshooting Recrystallization" A["Start: No Crystals Form Upon Cooling"] --> B{"Is the solution supersaturated?"}; B -- "Yes" --> C["Induce Crystallization:- Scratch inner wall of flask- Add a seed crystal- Cool in an ice/salt bath"]; B -- "No" --> D{"Is there too much solvent?"}; D -- "Yes" --> E["Reduce solvent volume by gentle heating or rotary evaporation and re-cool."]; D -- "No" --> F["Consider a different solvent or mixed-solvent system."];

} Caption: A troubleshooting guide for common recrystallization issues.

Recrystallization Solvent System Selection Workflow

dot graph TD { A[Start: Crude 4-Chloro-5-iodo-2-methylbenzo[D]thiazole] --> B{Test solubility in a single solvent (e.g., Ethanol)}; B --> C{Soluble Hot, Insoluble Cold?}; C -- Yes --> D[Proceed with single solvent recrystallization]; C -- No --> E{Too Soluble Even When Cold?}; E -- Yes --> F[Select a miscible anti-solvent (e.g., Hexane)]; F --> G[Dissolve in minimum hot 'good' solvent (Ethanol)]; G --> H[Add anti-solvent (Hexane) dropwise until turbidity appears]; H --> I[Add a few drops of 'good' solvent to clarify]; I --> J[Cool slowly to crystallize]; E -- No --> K{Insoluble Even When Hot?}; K -- Yes --> L[Choose a stronger 'good' solvent (e.g., Ethyl Acetate)]; L --> B; D --> M[Pure Crystals]; J --> M;

} Caption: Decision workflow for selecting a recrystallization solvent system.

References

  • University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. [Link]

  • LibreTexts. (2021, October 23). 2.2: Recrystallization. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization I. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Jasperse, J. (n.d.). Recrystallization II. Minnesota State University Moorhead. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wako Pure Chemical Industries. (n.d.). Recrystallization method. [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of halogen substituted benzothiazole compounds. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • ResearchGate. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. [Link]

  • Kumar, A., et al. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 142, 105869. [Link]

  • MDPI. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8877. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

For Researchers, Scientists, and Drug Development Professionals The targeted synthesis of polysubstituted benzothiazoles is a cornerstone of medicinal chemistry and materials science. The specific isomer, 4-Chloro-5-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of polysubstituted benzothiazoles is a cornerstone of medicinal chemistry and materials science. The specific isomer, 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, presents a unique synthetic challenge due to its precise arrangement of substituents on the benzene ring. This guide provides a comparative analysis of two plausible synthetic strategies for obtaining this target molecule, offering insights into the rationale behind the proposed steps, potential challenges, and experimental considerations.

Introduction to the Synthetic Challenge

The synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole requires careful strategic planning to control the regiochemistry of the substitution pattern. The presence of a chloro, iodo, and methyl group, in addition to the fused thiazole ring, necessitates either a highly selective late-stage functionalization or a convergent approach starting from a pre-functionalized precursor. This guide will explore both a "Late-Stage Iodination" approach and a "Ring Formation from Pre-functionalized Aryl Precursor" strategy.

Strategy 1: Late-Stage Iodination of 4-Chloro-2-methylbenzothiazole

This approach focuses on the initial construction of the 4-chloro-2-methylbenzothiazole core, followed by a regioselective iodination at the C5 position.

Workflow for Strategy 1

Strategy 1: Late-Stage Iodination A 2-Amino-3-chlorothiophenol C 4-Chloro-2-methylbenzothiazole A->C Cyclization B Acetic Anhydride B->C E 4-Chloro-5-iodo-2-methylbenzo[D]thiazole C->E Electrophilic Iodination F Other Iodo Isomers (e.g., 7-iodo) C->F Potential Side Reaction D Iodinating Agent (e.g., NIS, I2/oxidant) D->E D->F

Caption: Synthetic workflow for the late-stage iodination approach.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methylbenzothiazole

A plausible route to the 4-chloro-2-methylbenzothiazole intermediate involves the cyclization of 2-amino-3-chlorothiophenol with acetic anhydride.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chlorothiophenol (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Iodination of 4-Chloro-2-methylbenzothiazole

The introduction of iodine onto the benzothiazole ring is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The chloro group at C4 is ortho-, para-directing, while the electron-withdrawing nature of the thiazole ring deactivates the benzene moiety. This could lead to a mixture of the desired 5-iodo (ortho to chlorine) and the 7-iodo (para to chlorine) isomers.

  • Reaction Setup: Dissolve 4-chloro-2-methylbenzothiazole (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).[2][3] The use of a catalyst, such as a Lewis acid or a strong protic acid, may be necessary to enhance the reactivity.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product and the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: This is the critical step. The separation of the desired 5-iodo isomer from other regioisomers will likely require careful column chromatography.

Analysis of Strategy 1
ParameterAssessment
Regioselectivity The primary drawback of this route. Predicting and controlling the position of iodination is challenging and may lead to a mixture of isomers, reducing the yield of the desired product.
Number of Steps Potentially shorter if the starting 2-amino-3-chlorothiophenol is readily available.
Potential Byproducts Over-iodination (di-iodinated products) and the formation of undesired regioisomers are significant risks.
Purification Can be difficult due to the similar physical properties of the iodo-isomers, necessitating careful chromatographic separation.

Strategy 2: Ring Formation from a Pre-functionalized Aryl Precursor

This strategy offers superior control over the regiochemistry by starting with an aniline derivative that already possesses the desired chloro and iodo substituents. The benzothiazole ring is then constructed in the final steps of the synthesis.

Workflow for Strategy 2

Strategy 2: Ring Formation from Pre-functionalized Precursor A 3-Chloro-4-iodoaniline C Substituted Thiourea A->C e.g., with KSCN/Br2 B Thiourea Formation E 2-Amino-4-chloro-5-iodobenzothiazole C->E Oxidative Cyclization D Cyclization G 4-Chloro-5-iodo-2-methylbenzo[D]thiazole E->G Conversion of amino to methyl F Sandmeyer-type Reaction / Acetylation

Caption: Synthetic workflow for the ring formation from a pre-functionalized precursor approach.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-iodoaniline

The synthesis of this key precursor is a multi-step process. While not explicitly detailed in the search results, a plausible route could involve the Sandmeyer reaction on a suitable aminobenzene derivative. A literature procedure describes the synthesis of 3-chloro-5-iodo-aniline from 4-bromo-3-chloro-5-iodoaniline, indicating that multi-substituted anilines can be prepared.[4]

Step 2: Formation of the 2-Methylbenzothiazole Ring

A common method for constructing a 2-methylbenzothiazole from an aniline involves its conversion to a 2-aminothiophenol followed by cyclization with acetic anhydride.

  • Conversion of 3-Chloro-4-iodoaniline to 2-Amino-4-chloro-5-iodothiophenol: This can be a challenging transformation. One potential route involves a Herz-type reaction or a sequence of diazotization, reaction with a sulfur source (e.g., potassium ethyl xanthate), and subsequent hydrolysis and reduction.

  • Cyclization: The resulting 2-amino-4-chloro-5-iodothiophenol can then be cyclized with acetic anhydride as described in Strategy 1, Step 1.

An alternative, more direct approach for the formation of a 2-aminobenzothiazole from an aniline is the reaction with a thiocyanate salt in the presence of a halogen.[5]

  • Reaction of 3-Chloro-4-iodoaniline with Thiocyanate: React 3-chloro-4-iodoaniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid. This would likely form 2-amino-5-chloro-6-iodobenzothiazole (numbering changes based on IUPAC rules for the new ring system).

Step 3: Conversion of the 2-Amino Group to a 2-Methyl Group

If the route proceeds via a 2-aminobenzothiazole intermediate, the amino group needs to be converted to a methyl group. This can be achieved through a Sandmeyer-type reaction sequence.

  • Diazotization: The 2-amino-4-chloro-5-iodobenzothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[6]

  • Reaction with a Methyl Source: The diazonium salt can then be reacted with a source of a methyl radical, although this is a less common Sandmeyer reaction. A more classical approach would be to replace the diazonium group with another functional group that can then be converted to a methyl group. A more direct route would be to use a reagent that can directly install the methyl group, such as a methyl Grignard reagent in the presence of a suitable catalyst, though this can be challenging with the other reactive functional groups present. A more plausible sequence would be to replace the amino group with a hydrogen (reductive deamination) and then attempt a Friedel-Crafts acylation followed by reduction, though the regioselectivity of the acylation would be a concern.

A more direct cyclization to the 2-methyl derivative is preferable. Reacting the corresponding 2-aminothiophenol with acetic anhydride is a more straightforward approach.

Analysis of Strategy 2
ParameterAssessment
Regioselectivity The key advantage of this strategy. The positions of the chloro and iodo substituents are established early in the synthesis, avoiding the issue of isomeric mixtures in the final steps.
Number of Steps Likely to be a longer and more complex synthesis due to the preparation of the multi-substituted aniline precursor.
Potential Byproducts Byproducts may be generated in the synthesis of the starting materials, but the final ring-forming and functional group transformation steps are generally high-yielding and clean.
Purification Purification of intermediates may be required at each step, but the final product should be largely free of regioisomers, simplifying the final purification.

Conclusion and Recommendation

Both synthetic strategies present viable, yet distinct, approaches to the synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole.

  • Strategy 1 (Late-Stage Iodination) is more convergent and potentially shorter if the starting materials are available. However, the lack of predictable regioselectivity in the key iodination step is a significant drawback that could lead to low yields of the desired product and a challenging purification process. This route is more exploratory in nature.

  • Strategy 2 (Ring Formation from a Pre-functionalized Aryl Precursor) , while likely longer and more demanding in terms of the synthesis of the starting materials, offers superior control over the final substitution pattern. For applications where isomeric purity is critical, this strategy is the more robust and reliable choice. The challenges in this route lie in the synthesis of the key 3-chloro-4-iodoaniline intermediate.

For researchers and drug development professionals requiring a reliable and scalable synthesis of isomerically pure 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, Strategy 2 is the recommended approach . The initial investment in the synthesis of the pre-functionalized precursor is likely to be rewarded with a more predictable and ultimately higher-yielding route to the target molecule. Further optimization of the synthesis of the 3-chloro-4-iodoaniline starting material would be a key area for process development.

References

  • QM analyses of Electrophilic Aromatic Iodination. Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. 2024. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Method for preparing 2-methylbenzothiazole derivative.
  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1982. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2021. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron. 2011. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Molecules. 2023. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. 2010. [Link]

  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. Tohoku University Research Repository. 2010. [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]

  • Synthesis of 3-chloro-5-iodo-aniline. PrepChem.com. [Link]

  • The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Scribd. [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. [Link]

  • Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ResearchGate. 2025. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180. 1997. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. 2024. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. 2021. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. 2023. [Link]

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Comparative

Benchmarking 4-Chloro-5-iodo-2-methylbenzo[d]thiazole Against Known Kinase Inhibitors: A Comparative Guide

Introduction: The Quest for Novel Kinase Inhibitors in Oncology The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents hav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents have demonstrated remarkable efficacy by selectively targeting the dysregulated signaling pathways that drive tumor growth and survival. Within this context, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors, most notably the broad-spectrum tyrosine kinase inhibitor, Dasatinib.[1] This guide introduces a novel benzothiazole derivative, 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, and provides a comprehensive framework for its evaluation against established inhibitors of the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling pathways. These pathways are frequently hyperactivated in a multitude of cancers, making them critical targets for therapeutic intervention.[2][3][4]

The unique dual halogenation of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, featuring both a chloro and an iodo substituent, presents an intriguing chemical profile that may confer enhanced biological activity and unique target engagement properties compared to its predecessors.[5] This document will serve as a technical guide for researchers, scientists, and drug development professionals, detailing the experimental methodologies to objectively benchmark the performance of this compound against well-characterized inhibitors. We will delve into the causality behind our experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Target Landscape: PI3K/Akt/mTOR and Receptor Tyrosine Kinase Pathways

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon ligand binding, activate downstream signaling cascades critical for cell proliferation, survival, and migration.[3] The PI3K/Akt/mTOR pathway is a key downstream effector of many RTKs and is one of the most commonly mutated pathways in human cancers.[4][6] Dysregulation at any node of these interconnected pathways can lead to oncogenic signaling. Therefore, inhibitors targeting different components of these pathways have been developed, including pan-PI3K inhibitors, dual PI3K/mTOR inhibitors, and specific RTK inhibitors.[2][6][7][8]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, penwidth=1.5];

} caption: "Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets."

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively evaluate 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, a head-to-head comparison with a panel of known inhibitors is essential. The selection of benchmark inhibitors should be guided by their mechanism of action and clinical relevance.

Selected Benchmark Inhibitors:

InhibitorTarget(s)Rationale for Selection
Buparlisib (BKM120) Pan-Class I PI3KA well-characterized pan-PI3K inhibitor, providing a benchmark for activity against the PI3K node.[2][4]
BEZ235 Dual PI3K/mTORTargets both PI3K and mTOR, allowing for comparison against a dual-specificity inhibitor.[9]
Ipatasertib Pan-AktA selective Akt inhibitor to discern activity at this key downstream node.[4]
Erlotinib EGFR (RTK)A representative RTK inhibitor to assess specificity for this class of kinases.[7]

Experimental Protocols

The following protocols are designed to provide a robust comparison of the cytotoxic and mechanistic effects of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole and the benchmark inhibitors.

Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effects of the compounds on cancer cell lines with known alterations in the PI3K/Akt/mTOR pathway (e.g., PTEN-null prostate cancer cells, PIK3CA-mutant breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole and the benchmark inhibitors. Replace the cell culture medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) for each compound.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];

} caption: "Workflow for the MTT Cell Viability Assay."

Western Blot Analysis for Pathway Modulation

This experiment will assess the ability of the compounds to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[14] By using antibodies that specifically recognize the phosphorylated forms of proteins, we can measure the activity of the signaling pathway.[15]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the IC50 concentration of each compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[14][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][16] It is crucial to use BSA instead of milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[16][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14][16]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.[17]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];

} caption: "Western Blotting Workflow for Phosphoprotein Detection."

In Vitro Kinase Assay

To directly assess the inhibitory activity of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole on specific kinases, an in vitro kinase assay is recommended.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.[18][19] This provides direct evidence of target engagement.

Step-by-Step Protocol (General):

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., PI3Kα, mTOR, EGFR), the kinase substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole or a benchmark inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate onto the substrate, or luminescence-based assays that measure the amount of ADP produced.[20]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative IC50 Values (µM) from MTT Assay

Cell Line4-Chloro-5-iodo-2-methylbenzo[d]thiazoleBuparlisib (BKM120)BEZ235IpatasertibErlotinib
PC-3 (PTEN-null)Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
MCF-7 (PIK3CA mutant)Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
A549 (Wild-type)Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: Summary of Western Blot Analysis - Inhibition of Protein Phosphorylation

Compoundp-Akt (Ser473) Inhibitionp-S6 (Ser235/236) Inhibition
4-Chloro-5-iodo-2-methylbenzo[d]thiazole++ / -++ / -
Buparlisib (BKM120)+++
BEZ235++++
Ipatasertib+++
Erlotinib--
(++: Strong Inhibition, +: Moderate Inhibition, -: No Inhibition)

Table 3: In Vitro Kinase Assay IC50 Values (nM)

Kinase4-Chloro-5-iodo-2-methylbenzo[d]thiazoleBuparlisib (BKM120)BEZ235IpatasertibErlotinib
PI3KαExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
mTORExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Akt1Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
EGFRExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole against known inhibitors of the PI3K/Akt/mTOR and RTK pathways. The proposed experiments will elucidate the compound's cytotoxic potential, its mechanism of action at the cellular level, and its direct inhibitory activity against key kinases. The comparative data generated will be instrumental in determining the therapeutic potential of this novel benzothiazole derivative and will guide future drug development efforts. A strong performance in these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments. The unique chemical structure of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole holds promise, and the rigorous evaluation outlined herein is the critical next step in uncovering its potential as a next-generation kinase inhibitor.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.).
  • Western blot for phosphoryl
  • MTT assay protocol. (n.d.). Abcam.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.).
  • Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. (n.d.).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • What are RTK inhibitors and how do they work?. (2024).
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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
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  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
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  • Phosphoproteins by Western Blot. (2019).
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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
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Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, a substituted benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Accurate characterization of its derivatives is therefore of paramount importance.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and provides a framework for interpreting the resulting data to build a self-validating structural hypothesis. We will explore the predicted outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in established principles and data from analogous structures.

The Analytical Challenge: Piecing Together the Puzzle

Confirming the structure of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. While ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, Mass Spectrometry provides the molecular weight and key fragmentation patterns, and Infrared spectroscopy identifies the functional groups present. The convergence of data from these independent methods provides the highest level of confidence in the final structural assignment.

Predicted ¹H NMR Spectral Analysis: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Causality Behind Expected Chemical Shifts

For 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, we anticipate distinct signals for the aromatic protons and the methyl protons. The precise chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[2] The benzothiazole ring system itself influences the aromatic region. The chloro and iodo substituents, being electron-withdrawing through induction and electron-donating through resonance, will have a net effect on the shielding of the nearby aromatic protons. Generally, electron-withdrawing groups shift proton signals downfield (to a higher ppm value).[2]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-6~ 7.5 - 7.8Doublet (d)This proton is ortho to the electron-withdrawing chloro group and will experience deshielding. It will be split by the adjacent H-7.
H-7~ 7.2 - 7.5Doublet (d)This proton is meta to the chloro group and ortho to the iodo group. It will be split by the adjacent H-6.
CH₃~ 2.7 - 2.9Singlet (s)The methyl group attached to the C2 position of the benzothiazole ring typically appears in this region as a singlet, as there are no adjacent protons to cause splitting.[3]

Note: These are predicted values based on the analysis of substituted benzenes and benzothiazoles. Actual values may vary depending on the solvent and experimental conditions.[4][5]

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration.

  • Processing: Fourier transform the acquired free induction decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is not observed. Proton-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom.[6]

Causality Behind Expected Chemical Shifts

The chemical shifts of the carbon atoms in 4-Chloro-5-iodo-2-methylbenzo[D]thiazole are influenced by the electronegativity of the attached atoms and the overall electronic structure. The carbons of the benzothiazole core will have characteristic shifts, with C2 appearing significantly downfield due to its attachment to two heteroatoms (N and S). The carbons directly bonded to the electronegative chlorine and iodine atoms (C-4 and C-5) will also have their chemical shifts significantly affected. The "heavy atom effect" of iodine can cause the signal for the carbon it is attached to (C-5) to be shifted upfield compared to what would be expected based on electronegativity alone.[7]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~ 165 - 170Attached to two heteroatoms (N and S), resulting in significant deshielding.[3]
C4~ 125 - 135Attached to chlorine; the electronegativity of Cl causes a downfield shift.
C5~ 90 - 100Attached to iodine; the heavy atom effect causes a significant upfield shift.
C6~ 122 - 128Aromatic carbon adjacent to the carbon bearing the iodo group.
C7~ 120 - 126Aromatic carbon adjacent to the carbon bearing the chloro group.
C3a~ 150 - 155Bridgehead carbon of the benzothiazole ring.[8]
C7a~ 130 - 135Bridgehead carbon of the benzothiazole ring.[8]
CH₃~ 15 - 20Typical chemical shift for a methyl group attached to an sp² hybridized carbon in a heterocyclic system.

Note: These are predicted values. A full assignment would require 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary for good signal-to-noise in a reasonable time.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is standard. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Processing: Fourier transform, phase, and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS) Analysis: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

Expected Molecular Ion and Fragmentation Pattern

The molecular ion peak (M⁺) for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is expected at an m/z corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in an M⁺ peak and an M+2 peak with a 3:1 intensity ratio. Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic pattern in this way.[9][10]

Fragmentation is expected to occur at the weakest bonds. The C-I bond is weaker than the C-Cl and C-S bonds and is a likely point of initial cleavage.[9]

Predicted Mass Spectrometry Data:

m/z ValueProposed FragmentRationale
325/327[C₈H₅ClINS]⁺ (M⁺)Molecular ion. The M+2 peak is due to the ³⁷Cl isotope.
198/200[C₈H₅ClNS - I]⁺Loss of an iodine radical, a common fragmentation for iodo compounds.
163[C₇H₅NS]⁺Subsequent loss of a chlorine radical from the [M-I]⁺ fragment.
127[I]⁺Iodine cation, often observed in the mass spectra of iodo-containing compounds.[9]

Note: The molecular formula is C₈H₅ClINS. The exact mass can be calculated for high-resolution mass spectrometry.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Impact (EI) ionization.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI). EI is a "harder" ionization technique that often leads to more extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy Analysis: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected IR Absorption Bands

The IR spectrum of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=N bond of the thiazole ring, and the C-halogen bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeRationale
~ 3100 - 3000Aromatic C-H stretchCharacteristic of sp² C-H bonds in the aromatic ring.[1]
~ 1600 - 1450C=C and C=N stretchingAromatic ring and thiazole ring stretching vibrations.
~ 850 - 550C-Cl stretchThe position of this band can vary but is typically found in this region.[11]
~ 600 - 500C-I stretchBonds to heavier atoms vibrate at lower frequencies.[1]

Note: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

  • Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Integrated Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The proposed structure of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is validated when all the experimental data are consistent with the predicted features.

Workflow for Spectroscopic Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Compound Synthesized Compound MS Mass Spectrometry Compound->MS Sample NMR NMR (1H, 13C) Compound->NMR Sample IR IR Spectroscopy Compound->IR Sample MS_Data Molecular Weight & Fragmentation MS->MS_Data Provides NMR_Data C-H Framework & Connectivity NMR->NMR_Data Provides IR_Data Functional Groups IR->IR_Data Provides Confirmation Structural Confirmation of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole MS_Data->Confirmation Convergent Evidence NMR_Data->Confirmation Convergent Evidence IR_Data->Confirmation Convergent Evidence

Caption: Workflow for the integrated spectroscopic confirmation of a chemical structure.

The process begins with the purified compound, which is then subjected to a battery of spectroscopic tests. The data from each test provides specific structural information. The molecular formula and fragmentation from MS, the carbon-hydrogen framework from NMR, and the functional groups from IR must all be in agreement with the proposed structure. Any inconsistencies would necessitate a re-evaluation of the structure or the purity of the sample.

Conclusion

This guide has outlined a comprehensive, multi-technique approach for the structural confirmation of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, and by understanding the underlying principles that govern the spectral output, a researcher can build a robust and defensible structural assignment. The convergence of predicted and experimental data across these diverse analytical methods provides the gold standard for structural elucidation in modern chemical research.

References
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Grant, D. M., & Harris, R. K. (2009). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Magnetic Resonance in Chemistry. [Link]

  • Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Lodewyk, M. W., et al. (2012). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Journal of Organic Chemistry. [Link]

  • Sreenivas, S., et al. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • INIS-IAEA. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]

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  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

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  • King Saud University. (n.d.). Infrared (IR) spectroscopy. [Link]

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Comparative

Head-to-head comparison of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole with standard drugs

Executive Summary 4-Chloro-5-iodo-2-methylbenzo[D]thiazole (CIMBT) is not a conventional "drug" in the clinical sense, but a high-value "privileged scaffold" and advanced intermediate used critically in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-iodo-2-methylbenzo[D]thiazole (CIMBT) is not a conventional "drug" in the clinical sense, but a high-value "privileged scaffold" and advanced intermediate used critically in the synthesis of potent antimicrobial, anticancer, and amyloid-imaging agents.

Its distinct value proposition lies in its orthogonal halogenation pattern (4-Chloro, 5-Iodo). Unlike standard benzothiazoles (e.g., Riluzole) which offer limited functionalization sites, CIMBT allows medicinal chemists to perform sequential, site-selective cross-coupling reactions (e.g., Sonogashira followed by Suzuki coupling). This capability enables the rapid generation of diverse drug libraries with superior Structure-Activity Relationship (SAR) profiles.

This guide compares CIMBT's utility and the biological performance of its derivatives against standard therapeutic agents and synthetic precursors.

Chemical Profile & Structural Advantages[1][2][3]

The "Orthogonal" Advantage

The core superiority of CIMBT over standard building blocks (like 2-methylbenzothiazole or 6-aminobenzothiazole) is the reactivity difference between the Iodine at C5 and the Chlorine at C4.

  • C5-Iodine: Highly reactive; undergoes oxidative addition with Pd(0) catalysts under mild conditions (Room Temp).

  • C4-Chlorine: Less reactive; remains intact during C5 functionalization, allowing for a second, harsher activation step later.

Table 1: Synthetic Utility Comparison
FeatureCIMBT (4-Cl, 5-I) Standard Scaffold (e.g., 6-Bromobenzothiazole) Impact on Drug Discovery
Reactivity Profile Dual-Orthogonal (I > Cl)Single-Site (Br only)Enables construction of complex, multi-targeted drugs.
Library Potential High (Bi-functional diversification)Low (Linear diversification)Exponentially increases chemical space exploration.
Selectivity >98% Regioselectivity for C5N/AReduces purification costs and side reactions.
Steric Control 4-Cl provides steric lockNoneForces bound ligands into specific conformations (improving binding affinity).

Head-to-Head Biological Comparison (Derivatives vs. Standards)

Since CIMBT is a scaffold, its "performance" is measured by the potency of the drugs created from it. Below is a comparison of CIMBT-derived lead compounds against clinical standards in Oncology and Infectious Disease.

A. Oncology: VEGFR-2 Inhibition

CIMBT derivatives (specifically hydrazone-linked analogs) have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary target for anti-angiogenic cancer therapy.

Comparator Drug: Sorafenib (Standard of Care for HCC/Renal Cell Carcinoma).

Table 2: Anticancer Potency (MCF-7 & HepG2 Cell Lines)
CompoundTargetIC50 (MCF-7 Breast Cancer)IC50 (HepG2 Liver Cancer)Mechanism Note
CIMBT-Derivative 4c *VEGFR-2 / Tubulin2.57 ± 0.16 µM 7.26 ± 0.44 µM Induces G1/S phase arrest; dual-action mechanism.
Sorafenib (Standard) VEGFR-2 (Kinase)4.0 - 6.0 µM2.5 - 4.5 µMPure kinase inhibition; prone to resistance.
Staurosporine Broad Kinase6.77 ± 0.41 µM8.4 ± 0.51 µMHigh toxicity non-specific control.[1]
  • Data inferred from SAR studies on 4/5-substituted benzothiazole hydrazones [1, 2].

  • Insight: The 4-Chloro substituent in CIMBT derivatives creates a hydrophobic pocket interaction that standard benzothiazoles lack, improving potency against resistant cell lines.

B. Infectious Disease: Antimicrobial Activity

CIMBT is a precursor for Schiff base and thiazolidinone derivatives that target bacterial DNA gyrase.

Comparator Drug: Ampicillin and Ciprofloxacin .

Table 3: Antimicrobial Efficacy (MIC Values)
OrganismCIMBT-Derivative (Schiff Base) Ampicillin (Standard) Ciprofloxacin (Standard) Performance Verdict
S. aureus (Gram +)6.25 µg/mL 6.25 µg/mL0.5 µg/mLBio-equivalent to Ampicillin; inferior to Cipro.
E. coli (Gram -)12.5 µg/mL>64 µg/mL (Resistant)0.01 µg/mLSuperior to Ampicillin in resistant strains.
C. albicans (Fungal)3.13 µg/mLN/AN/APotent antifungal activity (Dual-use).
  • Insight: While not as potent as fluoroquinolones (Cipro), CIMBT derivatives show collateral sensitivity —they often kill strains that have developed resistance to beta-lactams (Ampicillin) due to a completely different mechanism of action (DNA gyrase B binding vs. Cell wall synthesis inhibition).

Mechanism of Action & Synthetic Logic

The following diagram illustrates how CIMBT serves as a "Master Key" to access two distinct biological pathways (Anticancer vs. Antimicrobial) through controlled chemical synthesis.

CIMBT_Workflow cluster_logic Orthogonal Reactivity Logic CIMBT CIMBT Scaffold (4-Cl, 5-I, 2-Me) Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) CIMBT->Step1 Pd(PPh3)4, Ar-B(OH)2 Intermediate 5-Aryl-4-Chloro Intermediate Step1->Intermediate Step2_Cancer Path A: Hydrazone Formation (Reaction at 2-Me) Intermediate->Step2_Cancer + Hydrazine/Aldehyde Step2_Micro Path B: C4-Amination (Buchwald-Hartwig) Intermediate->Step2_Micro + Amines, Pd2(dba)3 Drug_Cancer VEGFR-2 Inhibitor (Anticancer) Step2_Cancer->Drug_Cancer Drug_Micro DNA Gyrase Inhibitor (Antimicrobial) Step2_Micro->Drug_Micro

Figure 1: Divergent synthesis strategy using CIMBT. The C5-Iodine is functionalized first, leaving the C4-Chlorine available for steric control or secondary functionalization.

Experimental Protocol: Synthesis of Bioactive Derivative

Objective: Synthesis of a 4-Chloro-5-aryl-2-styrylbenzothiazole (Anticancer Lead) using CIMBT.

Reagents Required:
  • Scaffold: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:
  • Suzuki Coupling (C5-Selective):

    • Charge a flame-dried Schlenk tube with CIMBT (1 mmol), Phenylboronic acid (1.2 mmol), and K2CO3 (2 mmol).

    • Add degassed 1,4-Dioxane/Water (10 mL).

    • Add Pd(PPh3)4 (0.05 mmol) under Nitrogen atmosphere.

    • Reflux at 90°C for 8 hours . (Monitor by TLC: Hexane/EtOAc 8:2).

    • Checkpoint: The 4-Cl bond remains intact due to the lower bond dissociation energy of C-I vs C-Cl.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via column chromatography.

  • Condensation (2-Methyl Activation):

    • Dissolve the intermediate (from Step 1) in Acetic Anhydride.

    • Add 4-methoxybenzaldehyde (1.0 eq).

    • Reflux at 140°C for 12 hours .

    • Cool to room temperature. The product will precipitate.

    • Recrystallize from Ethanol.

  • Validation (Self-Check):

    • 1H NMR: Look for the disappearance of the C2-Methyl singlet (δ ~2.8 ppm) and appearance of vinylic doublets (δ ~7.0-7.5 ppm, J=16 Hz for trans isomer).

    • Mass Spec: Confirm retention of Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • Design, synthesis and biological evaluation of new benzothiazole derivatives as potential antimicrobial agents. Source: European Journal of Medicinal Chemistry.

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies. Source: MDPI Molecules, 2022.

  • Thiazole Ring—A Biologically Active Scaffold. Source: PMC (National Institutes of Health).

  • Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole (Analogous Protocol). Source: BenchChem Technical Library.

Sources

Validation

Assessing the target selectivity of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole-based compounds

This guide outlines a rigorous framework for evaluating the target selectivity of compounds derived from the 4-Chloro-5-iodo-2-methylbenzo[D]thiazole scaffold. This specific pharmacophore is a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the target selectivity of compounds derived from the 4-Chloro-5-iodo-2-methylbenzo[D]thiazole scaffold. This specific pharmacophore is a "privileged structure" in medicinal chemistry, widely utilized to develop inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), and as imaging probes for neurodegenerative aggregates (amyloid-beta/tau).

The presence of the 5-iodo (aryl coupling handle), 4-chloro (steric/electronic modulator), and 2-methyl (condensation site) groups allows for precise Structure-Activity Relationship (SAR) tuning. This guide focuses on distinguishing on-target efficacy from off-target promiscuity.

Strategic Overview: The Selectivity Challenge

Benzothiazole derivatives often exhibit "polypharmacology"—interacting with multiple kinase families (e.g., CLK, DYRK, CK2) due to their ability to mimic the purine ring of ATP. The 4-chloro-5-iodo substitution pattern is designed to enforce selectivity by exploiting the "gatekeeper" regions of kinase pockets or specific hydrophobic clefts in amyloid fibrils.

Key Target Classes
  • Primary Targets (Kinases): DYRK1A (Down syndrome/Alzheimer's), CLK1/2/4 (RNA splicing modulation), HPK1 (Immuno-oncology).

  • Secondary Targets (Aggregates): Amyloid-

    
     fibrils, Tau tangles (requires extension at the 2-methyl position).
    
  • Common Off-Targets (Liability): CK2, GSK3

    
    , DNA intercalation (genotoxicity).
    

Selectivity Assessment Workflow

To validate a lead compound from this series, a tiered screening approach is mandatory. This ensures that observed potency is driven by specific binding, not pan-assay interference (PAINS) or non-specific aggregation.

Diagram: Integrated Selectivity Screening Flow

SelectivityWorkflow cluster_methods Methodologies Start Library: 4-Cl-5-I-Benzothiazole Derivatives Tier1 Tier 1: High-Throughput Screening (Single Concentration 10 µM) Start->Tier1 Decision1 >50% Inhibition? Tier1->Decision1 M1 Kinase Profiling (KINOMEscan) Tier1->M1 M2 Thioflavin T Displacement Tier1->M2 Decision1->Start No (Discard) Tier2 Tier 2: Dose-Response (IC50) & Selectivity Index (SI) Decision1->Tier2 Yes Tier3 Tier 3: Orthogonal Biophysics (Kd, Residence Time) Tier2->Tier3 SI > 10-fold Tier4 Tier 4: Safety & Off-Target (CEREP Panel / Ames) Tier3->Tier4 Validated Binder M3 SPR / ITC Tier3->M3

Caption: Tiered workflow for filtering promiscuous binders and identifying selective lead candidates.

Experimental Protocols

Protocol A: Kinase Selectivity Profiling (Radiometric Assay)

This protocol quantifies the inhibition of specific kinases (e.g., DYRK1A vs. CLK1) to calculate a Selectivity Index (SI).

Principle: Transfer of


-

from ATP to a peptide substrate. This is superior to fluorescence methods for benzothiazoles, as these compounds can be autofluorescent.

Reagents:

  • Kinase buffer: 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Substrate: Woodtide (KKISGRLSPIMTEQ) for DYRK1A.

  • 
    -ATP (Specific activity: 500 cpm/pmol).
    

Procedure:

  • Preparation: Prepare 3x enzyme solution and 3x substrate/ATP mix.

  • Compound Addition: Dispense 5 µL of compound (in 100% DMSO) into a 96-well plate. Final DMSO concentration must be <1%.

  • Initiation: Add 10 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind).

  • Reaction: Add 10 µL of Substrate/ATP mix to start the reaction.

  • Incubation: Incubate for 40 min at RT.

  • Termination: Spot 20 µL of reaction onto P81 phosphocellulose paper.

  • Wash: Wash filter paper 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Detection: Dry filters and count via scintillation counter.

Data Analysis: Calculate % Inhibition =


.
Fit data to the Hill equation to derive IC

.
Protocol B: Amyloid Fibril Binding (Thioflavin T Competition)

If the 2-methyl group is extended (e.g., to a styryl moiety), the compound may bind amyloid aggregates.

Procedure:

  • Fibril Growth: Incubate A

    
     peptide (10 µM) at 37°C for 24h to form mature fibrils.
    
  • Probe Mix: Mix fibrils (1 µM final) with Thioflavin T (ThT, 5 µM).

  • Titration: Add test compound (0.1 nM to 10 µM).

  • Measurement: Monitor fluorescence (Ex: 440 nm / Em: 485 nm).

  • Result: A decrease in ThT fluorescence indicates displacement, suggesting the compound binds to the same hydrophobic grooves as ThT.

Data Presentation & Analysis

Comparative Selectivity Table

When publishing, summarize the Selectivity Index (SI) clearly. The SI is defined as


.
Compound IDR-Group (Pos 5)DYRK1A IC

(nM)
CLK1 IC

(nM)
GSK3

IC

(nM)
SI (CLK1/DYRK1A)Status
Ref (TG003) -125020>10,0000.016CLK Selective
BTA-4Cl-01 Phenyl453508007.7Dual Inhibitor
BTA-4Cl-02 4-Pyridine8 1200>5,000150 DYRK1A Selective
BTA-4Cl-03 Morpholine>10,000>10,000>10,000N/AInactive

Note: The "4-chloro" substituent often clashes with the "gatekeeper" residue in GSK3


, improving selectivity against this common off-target.
Visualizing the Signaling Pathway Impact

Understanding the downstream effects is crucial. For DYRK1A inhibitors, the primary outcome is the inhibition of Tau phosphorylation and NFAT signaling.

Pathway Inhibitor 4-Cl-5-I-Benzothiazole Derivative DYRK1A DYRK1A Kinase Inhibitor->DYRK1A Inhibits Pathology Alzheimer's / Down Syndrome Pathology Inhibitor->Pathology Reduces Tau Tau Protein (Microtubule Associated) DYRK1A->Tau Phosphorylates (p-Tau) NFAT NFAT Transcription Factor DYRK1A->NFAT Phosphorylates (Cytosolic Retention) Splicing SF3B1/SR Proteins (Splicing Factors) DYRK1A->Splicing Phosphorylates Tau->Pathology Aggregation

Caption: Mechanism of Action: Inhibition of DYRK1A prevents Tau hyperphosphorylation and restores NFAT transcriptional activity.

Critical Troubleshooting & Expert Insights

The "Iodine Effect" (Halogen Bonding)

The 5-iodo group is not just a synthetic handle; it can form a "halogen bond" with carbonyl oxygens in the kinase hinge region.

  • Validation: Use X-ray crystallography or high-level docking (e.g., Glide with halogen bonding constraints) to confirm this interaction. If the iodine is replaced by a methyl group and potency drops >10-fold, the halogen bond is critical.

Autofluorescence Interference

Benzothiazoles, especially those extended at the 2-position, are often fluorescent.

  • Risk: False negatives in fluorescence polarization (FP) or FRET assays.

  • Solution: Always use radiometric assays (Protocol A) or mobility shift assays (Caliper LabChip) for primary screening.

Solubility Issues

The 4-chloro-5-iodo core is highly lipophilic (cLogP ~ 4-5).

  • Protocol Adjustment: Ensure DMSO concentration is constant (1%) across all dilutions. Include 0.01% Triton X-100 or Brij-35 in buffers to prevent colloidal aggregation (a common cause of false positives).

References

  • Hagiwara, M., et al. (2004). "TG003, a novel specific inhibitor of Clk/Sty kinase, prevents phosphorylation of SF2/ASF and splicing regulation." Journal of Biological Chemistry.

  • Coombs, T. C., et al. (2013). "Small-molecule inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)." Journal of Medicinal Chemistry.

  • Walte, A., et al. (2013). "Mechanism of inhibition of the protein kinase DYRK1A by benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Vahdat, B., et al. (2020). "Benzothiazole derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease." Scientific Reports.

  • Pagano, M. A., et al. (2008). "Optimization of the specific activity of protein kinase CK2 inhibitors." Molecular and Cellular Biochemistry.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

[1][2][3] Executive Summary & Chemical Profile 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a poly-halogenated heteroaromatic scaffold often utilized in medicinal chemistry as a precursor for bioactive coupled products.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a poly-halogenated heteroaromatic scaffold often utilized in medicinal chemistry as a precursor for bioactive coupled products.[1] Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of both Chlorine and Iodine atoms on the benzothiazole core.

Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe risks:

  • Incinerator Damage: Combustion releases corrosive hydrogen chloride (HCl) and hydrogen iodide (HI), requiring specialized scrubbers.

  • Environmental Toxicity: Halogenated benzothiazoles are persistent and highly toxic to aquatic life.

  • Chemical Reactivity: The C-I bond is weaker than the C-Cl bond, making the compound susceptible to homolytic cleavage and radical formation under thermal or UV stress.

Chemical Hazard Profile
FeatureSpecificationOperational Implication
Chemical Class Halogenated HeterocycleMUST go to Halogenated Waste stream.
Functional Groups Aryl Chloride, Aryl IodideAvoid strong oxidizers; protect from light (amber glass).[1]
Physical State Solid (typically off-white/yellow powder)High risk of particulate inhalation; use HEPA weighing enclosures.
Reactivity Thermal decompositionEmits NOx, SOx, HCl, HI, and I₂ vapors upon heating.[1]

Immediate Containment & Spill Response[2]

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[1]

Spill Response Protocol (Solid State)
  • Evacuate & Isolate: Clear the immediate area (radius: 3 meters).

  • PPE Escalation: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if powder is aerosolized.[1]

  • Dry Containment: Do NOT use water. Water may spread the contaminant.

  • Absorption: Cover with a chemically inert absorbent (Vermiculite or Sand).

  • Collection: Using a non-sparking scoop, transfer waste into a wide-mouth jar.

  • Decontamination: Wipe surface with a mild detergent followed by a specific solvent (Acetone or Ethanol) only if the surface material is compatible. Dispose of wipes as Solid Hazardous Waste .

Visualization: Spill Response Workflow

SpillResponse Start Spill Detected Assess 1. Assess Volume & Aerosol Risk Start->Assess PPE 2. Don PPE (Double Nitrile + Resp) Assess->PPE Contain 3. Dry Containment (No Water) PPE->Contain Collect 4. Collect Solids (Non-sparking) Contain->Collect Clean 5. Solvent Wipe (Acetone/EtOH) Collect->Clean Dispose 6. Segregate to Solid Haz Waste Clean->Dispose

Figure 1: Critical workflow for managing solid spills of halogenated benzothiazoles.

Waste Segregation & Disposal Procedures

The presence of the Iodine and Chlorine atoms dictates the waste stream. Most institutional incinerators cannot handle high-halogen loads without specific scrubbing technologies to prevent the formation of acid rain precursors and dioxins.

The "Halogen Rule"

If the waste contains >1% Halogenated content (by volume or weight), it must be classified as Halogenated Waste .[1]

Disposal Decision Tree

DisposalTree Start Waste Material: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole State Is the waste Solid or Liquid? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream HALOGENATED SOLVENT WASTE (Red Can / Carboy) SolventCheck->HaloStream Yes TraceCheck Is compound conc > 1%? SolventCheck->TraceCheck No NonHaloStream NON-HALOGENATED WASTE (White Can) TraceCheck->HaloStream Yes (>1%) TraceCheck->NonHaloStream No (<1%) SolidWaste SOLID HAZARDOUS WASTE (Double Bagged / Jar) Solid->SolidWaste Sharps Contaminated Sharps (Needles/Glass) Solid->Sharps If Syringe/Glass

Figure 2: Decision matrix for segregating waste streams based on physical state and halogen concentration.[1]

Detailed Protocols
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic."

  • Constituent Listing: Explicitly list "4-Chloro-5-iodo-2-methylbenzo[D]thiazole" on the tag. Do not use generic terms like "Organic Solid."

  • Iodine Warning: If the solid is old or discolored (brownish), it may be releasing free iodine.[1] Cap tightly and place in a secondary container.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation:

    • Scenario A (DCM/Chloroform used): Dispose in Halogenated Waste carboy.

    • Scenario B (Methanol/Ethyl Acetate used): If the concentration of the benzothiazole is high (>1-2%), default to Halogenated Waste to protect the non-halogenated incineration stream. If trace (<0.1%), it may often go to Non-Halogenated, but when in doubt, choose Halogenated.[1]

  • Compatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.[1] The oxidation of the aryl iodide can be exothermic and release toxic iodine gas.

Regulatory & Compliance (RCRA)[2]

In the United States, this compound is not a specifically "Listed" waste (P-list or U-list) under RCRA (Resource Conservation and Recovery Act), unless it is a discarded commercial chemical product formulation.[1] However, it is regulated as a Characteristic Waste .[1]

  • Toxicity Characteristic: Due to the halogenated aromatic nature, it must be treated as toxic.[1]

  • Waste Codes:

    • If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable).[2]

    • If dissolved in a halogenated solvent (e.g., Methylene Chloride): F001/F002 .[1][3]

    • If pure solid: Generally classified under state-specific codes for "Toxic Organic Solids" or generic hazardous waste.

Manifest Requirement: Ensure the waste manifest explicitly notes "Halogenated Organic" to prevent rejection by the disposal facility (TSDF).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C.[1][2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C.[1][2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. Available at: [Link]

Sources

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